The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling [1] [2] [3].
The following diagram illustrates the general workflow for the synthesis of an azo dye like C.I. Disperse Red 19, from diazotization to the final coupling reaction.
Step 1: Diazotization – Formation of the Diazonium Salt This step converts a primary aromatic amine into a diazonium salt [1] [3].
Step 2: Azo Coupling – Formation of the Azo Dye The diazonium salt acts as a weak electrophile and attacks activated aromatic rings (e.g., phenols or anilines) in a reaction known as azo coupling. This forms the characteristic azo (-N=N-) bridge, which is the chromophore responsible for the dye's color [2].
Successful execution of these reactions requires careful control of several parameters. The quantitative data below summarizes the key conditions.
| Parameter | Typical Optimal Condition/Range | Importance & Rationale |
|---|---|---|
| Temperature [1] [2] [4] | 0 - 5 °C | Prevents decomposition of the highly unstable diazonium salt, which can be explosive at higher temperatures [4]. |
| Acid Environment [1] [2] | Strong Mineral Acid (e.g., HCl) | Necessary for the formation of nitrous acid and the nitrosonium ion; provides an aqueous medium for the reaction. |
| Mixing [4] | Efficient and Rapid | Ensures homogeneity and prevents local hot spots or side reactions; crucial for heat and mass transfer, especially when scaling up [4]. |
Due to the inherent risks of the chemistry, special operational measures are necessary.
| Consideration | Description & Implication |
|---|---|
| Exothermicity & Instability [4] | Diazotization is highly exothermic (ΔH ~ -65 to -150 kJ mol⁻¹). Diazonium salts are thermally unstable and can decompose violently above 5°C, releasing a large amount of energy and nitrogen gas, which can pressurize a reactor [4]. |
| Continuous Flow Reactors [4] | A modern approach to improve safety and yield. Offers superior control over temperature and mixing, minimizes the volume of unstable intermediate present at any time, and allows for safer scale-up compared to traditional batch processes [4]. |
The table below summarizes the fundamental physicochemical properties of this compound:
| Property | Value | Remarks / Source |
|---|---|---|
| CAS Number | 2734-52-3 | [1] [2] [3] |
| Molecular Formula | C₁₆H₁₈N₄O₄ | [1] [2] [3] |
| Molecular Weight | 330.34 g/mol | [1] [2] [3] |
| Physical Form | Dark purple to dark red-brown crystalline powder | [2] [3] |
| Melting Point | >300 °C | [2] |
| Solubility in Ethanol | Soluble | [2] [3] |
| Solubility in Acetone | Soluble | [2] [3] |
| Solubility in Benzene | Soluble | [2] [3] |
| Water Solubility | 234.5 μg/L at 25 °C | Very low; indicates hydrophobic nature [2] |
| λmax | 495 nm | Maximum absorbance wavelength [2] |
The solubility in ethanol and acetone is explicitly stated in the chemical property descriptions [2] [3]. This solubility profile is consistent with its classification as a disperse dye, which are generally non-ionic and designed to be soluble in organic solvents but not in water [4].
For researchers needing to verify or quantify solubility, the following general protocol can be employed. This workflow outlines the key steps from preparation to data analysis.
Experimental workflow for solubility assessment.
Preparation of Solutions:
Quantification via Spectrophotometry:
Solubility Saturation Protocol:
This compound is synthesized via a classic diazotization-coupling reaction [1].
Synthesis of this compound via diazotization-coupling.
The synthesis involves two key steps [1]:
Beyond its traditional use as a textile dye, Disperse Red 19 has significant advanced applications:
Safety and Handling:
The table below summarizes the quantitative absorption data for C.I. Disperse Red 19 from multiple sources.
| λmax Absorption Wavelength (nm) | Solvent/Condition | Additional Spectral Information | Source |
|---|---|---|---|
| 495 nm | Ethanol | A secondary absorption peak at 285 nm. [1] | Academic study [1] |
| 495 nm | Not specified (likely standard condition) | Cited as a key identifier for the compound. [2] | Chemical supplier & technical data [2] |
| 496 nm | Not specified (likely standard condition) | Reported as the absorbance peak. [3] | Bioresearch company database [3] |
The data shows a high degree of consistency, confirming 495 nm as the principal λmax in the visible spectrum. The academic study further provides molar extinction coefficients, which are critical for quantitative analysis [1]:
For researchers aiming to reproduce the UV-Vis measurements, the following protocol can be derived from the search results.
Experimental workflow for determining the λmax of Disperse Red 19.
Understanding the λmax is crucial for applications that leverage the dye's light-interaction properties.
For a complete experimental picture, you may also want to:
The table below summarizes the core identification and physical property data for C.I. Disperse Red 19 [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 2734-52-3 |
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 330.34 g/mol |
| Melting Point | >300 °C (lit.) |
| Physical Form | Dark purple to dark red-brown crystalline powder |
| λmax | 495 nm |
The primary quantitative data on the thermal stability of Disperse Red 19 is its high melting point [1] [2]. The provided search results do not contain more detailed thermal studies (e.g., TGA/DSC data) for this specific compound.
While the search results do not provide a detailed step-by-step protocol for measuring the melting point of Disperse Red 19, they offer insights into general experimental methodologies for handling and analyzing such dyes.
The following workflow outlines a general approach for handling and analyzing disperse dyes like Disperse Red 19, based on methodologies found in the search results:
General experimental workflow for dye analysis.
The color fastness of this compound, as assessed against ISO standards, is quantified in the following table. Fastness is typically rated on a scale of 1 to 5, where 5 represents excellent fastness (no change or staining) and 1 represents poor fastness [1].
| Fastness Type | Rating | Notes / Test Conditions |
|---|---|---|
| Light Fastness | 5 | Based on ISO standard [2]. |
| Washing Fastness | ||
| - Fading | 4-5 | Based on ISO standard [2]. |
| - Staining | 5 | Based on ISO standard [2]. |
| Perspiration Fastness | ||
| - Fading | 5 | Based on ISO standard [2]. |
| - Staining | 5 | Based on ISO standard [2]. |
| Ironing Fastness | 4 | Based on ISO standard [2]. |
For your experimental protocols, here are the fundamental chemical and physical properties of Disperse Red 19.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 2734-52-3 [2] [3] [4] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [2] [3] [4] |
| Molecular Weight | 330.34 g/mol [2] [3] [4] |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [2] |
| Physical Form | Dark purple to dark red-brown crystalline powder [2] [3] |
| Melting Point | >300 °C [3] |
| Water Solubility | 234.5 μg/L at 25°C [3] |
| Solubility | Soluble in ethanol, acetone, and benzene [2]. |
While the search results do not provide detailed experimental protocols specifically for Disperse Red 19, they outline the universal principles of color fastness testing. The diagram below illustrates the core workflow.
General fastness testing workflow
The table below summarizes the basic identifiers and physical property data for C.I. Disperse Red 19 (CAS No. 2734-52-3) [1] [2].
| Property | Description |
|---|---|
| CAS Number | 2734-52-3 |
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 330.34 g/mol |
| Form | Dark purple to dark red-brown crystalline powder |
| Melting Point | >300 °C |
| Water Solubility | 234.5 μg/L (at 25 °C) |
| Log P | 3.05 (Predicted) |
The search results indicate the following hazard classifications and safety statements, primarily sourced from a commercial chemical database [2].
| Hazard/Safety Aspect | Information |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements (H-Codes) | H302: Harmful if swallowed H317: May cause an allergic skin reaction | | Precautionary Statements (P-Codes) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | | WGK Germany | 3 (Severely hazardous to water) | | Safety Statements | 24/25: Avoid contact with skin and eyes. 36/37: Wear suitable protective clothing and gloves. |
The diagram below outlines a general workflow for handling and testing this compound based on the identified hazards.
Figure 1: Experimental handling workflow for this compound, integrating key hazard controls.
Supercritical carbon dioxide (scCO₂) dyeing represents a revolutionary approach to textile coloration that addresses the significant environmental challenges associated with conventional water-based dyeing processes. Traditional textile dyeing consumes substantial amounts of water (approximately 100-150 liters per kilogram of textile) and generates wastewater contaminated with dyes, dispersants, and other auxiliary chemicals, requiring extensive treatment before discharge. In contrast, supercritical fluid technology utilizes CO₂ above its critical point (31.1°C and 7.38 MPa) as the dyeing medium, completely eliminating water usage and the associated wastewater pollution. This advanced process offers multiple advantages including reduced environmental impact, lower energy consumption (by eliminating drying steps), and enhanced dyeing efficiency through improved dye penetration and diffusion.
The application of scCO₂ dyeing is particularly well-suited for synthetic fibers like polyester (PET), which constitutes approximately 52% of the global fiber market. The compatibility arises from the hydrophobic nature of both polyester fibers and disperse dyes, which aligns perfectly with the non-polar characteristics of scCO₂. When CO₂ transitions to its supercritical state, it exhibits gas-like diffusivity and liquid-like density, enabling rapid penetration into polyester fibers and efficient dissolution and transport of disperse dyes without additional chemicals. This technical overview provides comprehensive application notes and detailed protocols for dyeing polyester fabrics with C.I. Disperse Red 19 using scCO₂ technology, specifically tailored for researchers and technical professionals seeking to implement this sustainable dyeing method.
Supercritical CO₂ dyeing operates on well-established physicochemical principles that enable its superior performance compared to aqueous systems. When CO₂ is pressurized and heated above its critical point (31.1°C, 7.38 MPa), it transforms into a supercritical fluid exhibiting unique properties ideal for dyeing processes. The solvation power of scCO₂ is tunable by simply adjusting pressure and temperature conditions, allowing precise control over dye dissolution and distribution. For polyester dyeing with disperse dyes like this compound, the process leverages three key mechanisms: polymer swelling, dye dissolution, and partition-controlled sorption.
The scCO₂ swells the polyester fibers by penetrating between polymer chains, effectively increasing the free volume and facilitating dye diffusion. Simultaneously, the dissolved dye molecules partition between the scCO₂ phase and the fiber matrix according to distribution coefficients that vary with process conditions. Recent molecular dynamics simulations have revealed that this partitioning behavior can be optimized through controlled pressure reduction protocols, enhancing final dye uptake by 6-7.5% compared to conventional methods [1]. The entire process eliminates the need for dispersing agents, surfactants, or other auxiliary chemicals required in water-based dyeing, as scCO₂ acts as both the dye carrier and diffusion promoter through its low viscosity and high diffusivity.
The dyeing mechanism involves complex molecular interactions between the scCO₂, dye molecules, and polyester polymer chains. The hydrophobic interactions between the scCO₂ and both the dye and fiber create a thermodynamically favorable environment for dye transfer. Disperse dyes like this compound, which contain azo chromophores and minimal polar groups, exhibit particularly high solubility in scCO₂ and substantivity toward PET fibers. Research indicates that the electron-withdrawing groups and alkyl chain length in azo dye structures significantly impact both solubility in scCO₂ and colorfastness properties on dyed polyester [2].
Table 1: Comparison of Supercritical CO₂ Dyeing vs. Conventional Aqueous Dyeing
| Parameter | Supercritical CO₂ Dyeing | Conventional Aqueous Dyeing |
|---|---|---|
| Water Consumption | None | 100-150 L/kg textile |
| Chemical Additives | None required | Dispersants, carriers, pH regulators |
| Drying Required | No | Yes |
| Process Temperature | 80-120°C | 120-130°C |
| Process Time | 60-120 minutes | 180-240 minutes |
| Dye Fixation | 88-97% | 80-90% |
| Wastewater Generation | None | Significant |
A standard supercritical CO₂ dyeing system requires several integrated components to maintain precise control over temperature and pressure throughout the dyeing process. The essential components include:
High-Pressure Vessel: Constructed from stainless steel with working pressures typically up to 35-40 MPa and temperatures up to 120-150°C. The vessel should include safety rupture disks and thermal jackets for precise temperature control. For laboratory-scale systems, vessel capacities range from 0.5-2 L, while pilot-scale systems may accommodate 10-50 L.
CO₂ Delivery System: Consisting of a CO₂ storage tank, refrigeration unit to maintain liquid CO₂, and high-pressure pump (typically a diaphragm or syringe pump) capable of generating pressures up to 40 MPa. The system should include a pulse dampener to ensure smooth flow.
Circulation System: An internal circulator or external pump to maintain uniform scCO₂ flow through the textile substrate, preventing uneven dye distribution. Research demonstrates that systems with internal circulators achieve significantly more uniform dye uptake across multiple fabric layers [3].
Temperature Control System: Heating jackets or circulating oil baths with PID controllers to maintain temperature within ±1°C of the setpoint. The system should include multiple temperature sensors at different locations within the vessel.
Pressure Regulation System: Back-pressure regulators and pressure transducers to maintain and monitor system pressure. Advanced systems may include stepwise pressure-reduction units that have been shown to improve dye uptake by 6-7.5% [1].
Safety Features: Pressure relief valves, rupture disks, interlocks, and pressure monitoring systems with automatic shutdown capabilities.
Table 2: Technical Specifications for scCO₂ Dyeing Equipment
| Component | Specification | Notes |
|---|---|---|
| High-Pressure Vessel | 35-40 MPa maximum pressure, 120-150°C temperature range | Stainless steel 316, with sight windows preferred |
| CO₂ Pump | 40 MPa maximum pressure, 5-10 L/min flow rate | Dual-head syringe pump or diaphragm pump with pulse dampener |
| Circulation System | 5-15 L/min flow rate | Magnetic drive or mechanical stirrer for internal circulation |
| Temperature Control | ±1°C accuracy, 150°C maximum | Redundant heating systems with safety cutoffs |
| Pressure Control | ±0.1 MPa accuracy | Electronic back-pressure regulator |
| Data Acquisition | Pressure, temperature, flow rate monitoring | Computer-controlled with data logging capabilities |
Polyester Fabric: Scour 100% polyethylene terephthalate (PET) woven or knitted fabric in isopropanol for 30 minutes at 40°C to remove manufacturing oils and contaminants. Rinse with fresh CO₂ and air-dry before loading. The fabric should be cut to appropriate dimensions for the dyeing vessel, typically with a material-to-volume ratio of 1:20 to 1:50 (fabric mass:vessel volume).
This compound: Use high-purity dye (>95%) without dispersing agents. The dye should be finely ground (<10 μm particle size) to enhance solubility in scCO₂. For a medium shade depth (2-3% o.w.f.), use 2-3 grams of dye per 100 grams of polyester fabric.
CO₂ Supply: Use industrial-grade carbon dioxide (99.5% purity) with appropriate dip tubes to draw liquid CO₂ from the storage cylinder.
Fabric Loading: Roll the prepared polyester fabric around a perforated stainless steel spindle, separated by stainless steel mesh spacers to ensure uniform scCO₂ access to all layers. Place the spindle inside the high-pressure vessel.
Dye Introduction: Place the precise quantity of this compound in a separate dye compartment within the vessel or load directly onto the fabric in a specific arrangement according to system design.
System Sealing and Purging: Securely close the vessel and purge the system with low-pressure CO₂ for 2-3 minutes to displace residual air.
Pressurization and Heating: Pressurize the system with CO₂ to the desired operating pressure (20-30 MPa) using the high-pressure pump, then initiate heating to reach the target temperature (80-120°C). Maintain these conditions for the duration of the dyeing process.
Dyeing Phase: Circulate the scCO₂ through the system for 60-120 minutes to allow complete dye dissolution, transport, and diffusion into the polyester fibers.
Controlled Depressurization: Implement a stepwise pressure reduction protocol, decreasing pressure in 2-3 MPa increments every 10-15 minutes until atmospheric pressure is reached. Research indicates this approach increases final dye uptake by shifting the phase distribution of dyes toward the fiber [1].
System Venting and Fabric Unloading: Once the system reaches ambient pressure, slowly vent remaining CO₂ and remove the dyed fabric. Note that the fabric emerges completely dry with no additional drying required.
The following workflow diagram illustrates the complete dyeing process:
Table 3: Optimized Process Parameters for this compound Dyeing
| Parameter | Range | Optimal Value | Effect |
|---|---|---|---|
| Temperature | 80-120°C | 100°C | Higher temperature increases fiber swelling and dye diffusion |
| Pressure | 20-30 MPa | 25 MPa | Higher pressure increases dye solubility in scCO₂ |
| Dyeing Time | 60-120 min | 90 min | Longer time ensures complete dye penetration and equilibrium |
| CO₂ Flow Rate | 5-15 L/min | 10 L/min | Adequate circulation ensures uniform dye distribution |
| Depressurization Rate | 0.5-2 MPa/min | 1 MPa/min | Controlled rate prevents dye precipitation and ensures uniformity |
| Fabric-to-Liquor Ratio | 1:20 to 1:50 | 1:30 | Balance between equipment utilization and dyeing uniformity |
Recent research has demonstrated that dye-specific optimization of the pressure reduction phase is crucial for maximizing dye uptake. For dyes with lower solubility in scCO₂, the heat retention and pressure reduction process should commence only after most dye has been absorbed, and the pressure reduction should be minimal to prevent precipitation [1]. Additionally, studies have shown that dyeing in scCO₂ at 80°C and 25 MPa achieves similar dye uptake to conventional aqueous dyeing at 120°C with dispersing agents [4].
Color Strength (K/S Value): Measure using a spectrophotometer with d/8° geometry and specular component excluded. Calculate the Kubelka-Munk function at the wavelength of maximum absorption (λmax for this compound):
K/S = (1 - R)² / 2R
Where R is the decimal reflectance value at λmax. Take measurements at a minimum of five different locations on the dyed fabric to assess uniformity.
Color Uniformity: Assess both visually and instrumentally by comparing CIE Lab* values at different fabric positions and layers. The ∆E value between measurements should be <1.0 for acceptable uniformity. Studies using systems with internal circulators report excellent uniformity with ∆E <0.5 between fabric layers [3].
Evaluate colorfastness according to international standards:
Wash Fastness: AATCC Test Method 61 or ISO 105-C06. Evaluate color change and staining on multifiber adjacent fabric using gray scale ratings. scCO₂-dyed polyester typically achieves ratings of 4-5 (excellent) for wash fastness [5].
Rubbing Fastness: AATCC Test Method 8 or ISO 105-X12. Assess both dry and wet crocking using gray scale for staining. Ratings of 4-5 are typical for scCO₂-dyed polyester [2].
Light Fastness: AATCC Test Method 16 or ISO 105-B02. Expose to xenon arc light and evaluate color change using blue wool references. scCO₂-dyed fabrics typically achieve ratings of 5-6 (very good to excellent) [5].
Perspiration Fastness: AATCC Test Method 15 or ISO 105-E04. Test in both acidic and alkaline artificial perspiration solutions with ratings of 4-5 typically observed [2].
Dye Uptake Percentage: Determine by measuring dye concentration in the scCO₂ before and after dyeing using UV-Vis spectrophotometry. On-line monitoring systems with high-pressure view cells equipped with sapphire windows enable real-time concentration measurements [6]. Dye uptake of 88-97% has been reported for optimized scCO₂ processes [3].
Dye Distribution Analysis: Use microscopy techniques (optical or SEM) to examine cross-sections of dyed fibers and assess dye penetration depth. Alternatively, FTIR spectroscopy and Raman mapping can provide information about dye distribution and fiber-dye interactions.
Uneven Dyeing: Often caused by inadequate scCO₂ circulation or channeling. Solution: Improve fabric loading arrangement to ensure uniform flow, increase circulation rate, or use mesh spacers between fabric layers. Systems with internal circulators have demonstrated significant improvements in dye uniformity [3].
Low Dye Uptake: May result from suboptimal pressure/temperature conditions or insufficient dyeing time. Solution: Increase pressure to enhance dye solubility, extend dyeing time, or implement stepwise pressure reduction protocols. Recent studies show that modified processes with heat retention and gradual pressure reduction increase dye uptake by 6-7.5% [1].
Dye Precipitation: Typically occurs during rapid depressurization. Solution: Implement controlled, stepwise depressurization with appropriate holding periods at intermediate pressure levels. For dyes with lower solubility, ensure pressure reduction begins only after most dye has been absorbed [1].
Response Surface Methodology: Employ statistical experimental design (e.g., Box-Behnken or Central Composite Design) to model and optimize multiple process parameters simultaneously, identifying interaction effects between temperature, pressure, time, and other variables.
Molecular Dynamics Simulations: Utilize computational approaches to predict dye distribution behavior between scCO₂ and polyester fibers under different conditions, guiding experimental parameter selection [1].
Real-time Monitoring: Implement on-line UV-Vis spectrophotometry to monitor dye concentration in scCO₂ throughout the process, enabling dynamic adjustments and endpoint determination [6].
Supercritical CO₂ dyeing technology represents a paradigm shift in textile coloration, offering an environmentally sustainable alternative to water-based processes while maintaining or exceeding technical performance standards. The optimized protocols for dyeing polyester with this compound in scCO₂ detailed in these application notes provide researchers with robust methodologies for implementing this advanced dyeing technique. The process achieves excellent dye uptake (88-97%), outstanding colorfastness properties (ratings of 4-5), and significant reductions in environmental impact through complete water elimination and chemical auxiliary avoidance.
Future research directions should focus on expanding the color range available for scCO₂ dyeing through development of specialized dyes with optimized solubility characteristics, extending the technology to natural fiber blends, and further improving process efficiency through advanced control strategies and equipment design. The integration of real-time monitoring with adaptive process control represents a particularly promising avenue for optimization. As environmental regulations continue to tighten and sustainability becomes increasingly important throughout the textile supply chain, supercritical CO₂ dyeing is poised to transition from specialized application to mainstream adoption, fundamentally transforming the environmental footprint of textile coloration.
The table below summarizes the fundamental identifiers and properties of this compound (also known as Disperse Red 19), which are crucial for researchers to confirm the compound's identity and understand its basic characteristics [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 2734-52-3 [1] [2] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] |
| Molecular Weight | 330.34 g/mol [1] [2] |
| Chemical Structure | Azo dye with hydroxyl groups [2] |
| Appearance | Dark purple to dark red-brown crystalline powder [2] |
| Melting Point | >300 °C [2] |
| Water Solubility | 234.5 μg/L at 25 °C [2] |
Although direct solubility data for this compound in scCO₂ was not located, the study of disperse dye solubility in scCO₂ is a mature field driven by the development of water-free textile dyeing processes [3]. The following workflow diagrams the general experimental approach for measuring and correlating dye solubility, based on methodologies used for dyes like C.I. Disperse Red 60 and C.I. Disperse Blue 60 [4] [3].
Experimental Workflow for scCO₂ Solubility Measurement
The typical setup is a closed-loop apparatus equipped with a magnetic pump for circulating scCO₂ [4]. The general protocol involves:
For identifying and quantifying this compound, either in its pure form or from scCO₂ solutions, the following HPLC method can be employed, as detailed by a column manufacturer [1].
HPLC Analysis Protocol for Disperse Red 19
This method is scalable and can be adapted for various purposes, from fast UPLC analysis to preparative-scale isolation of impurities [1].
This compound is noted for its application beyond textiles, particularly as a non-linear optical (NLO) chromophore. Its two hydroxyl groups allow it to be covalently bonded to polymer matrices, such as polyurethane, to form stable films used in the fabrication of analog systems and optical switching devices [2].
Given the lack of specific solubility data for this dye, your research could take several valuable paths:
| Aspect | Details |
|---|
| Chemical Information | CAS No.: 2734-52-3 Molecular Formula: C₁₆H₁₈N₄O₄ Molecular Weight: 330.34 g/mol Appearance: Dark purple to dark red-brown crystalline powder Water Solubility: 234.5 μg/L (25°C) - very low [1] | | Fastness Properties (ISO Standards) [1] | Washing Fastness: Fading 4, Stain 5 Light Fastness: 4 Perspiration Fastness: Fading 4-5, Stain 5 Ironing Fastness: 4 | | Dyeing Mechanism | Non-ionic dye applied as aqueous dispersion. Dye molecules diffuse into hydrophobic polyester fibers under heat, held by hydrogen bonds and van der Waals forces [2]. | | Critical Parameters | pH Range: 4.5 - 5.5 (controlled with acetic acid) Dispersing Agent: Essential to maintain dispersion [2]. |
This method is suitable for heavy shades and provides excellent dye penetration [2].
Materials & Equipment
Procedure
This method is performed at atmospheric pressure and is suitable for heat-sensitive materials [2].
Materials & Equipment
Procedure
This continuous method is ideal for fabric blends and high-volume production [2].
Materials & Equipment
Procedure
Purpose: Removes surface dye to improve wash fastness [2]. Typical Recipe:
| Treatment Method | Key Parameters | Removal Efficiency | References |
|---|---|---|---|
| Photocatalytic Membrane Reactor (TiO₂/UV) | pH 4, TiO₂: 2 g/L, Dye: 50 mg/L | 60-90% dye degradation, 98% COD removal | [4] |
| Electrocoagulation (Al electrode) | pH 5.7-6.8, Current: 0.06-0.08A, Time: 13-15 min | High efficiency (specific to dye structure) | [5] |
| Natural Coagulation (Alcea rosea root mucilage) | pH 11, Coagulant: 200-250 mg/L, Temp: 60°C | Up to 86% for disperse dyes | [6] |
The following diagram illustrates the high-temperature dyeing process:
The following diagram shows the wastewater treatment process for removing residual dye:
These application notes provide comprehensive protocols for dyeing polyester with this compound using various methods. The high-temperature method offers the best dye penetration for heavy shades, while carrier dyeing provides an alternative for temperature-sensitive applications. The thermosol method is ideal for continuous processing. Proper control of pH, temperature, and time is essential for optimal results. Post-dyeing wastewater requires appropriate treatment, with photocatalytic and electrocoagulation methods showing high removal efficiencies. Always prioritize safety measures and environmental compliance when working with synthetic dyes.
Disperse dyes represent a class of non-ionic, organic coloring substances characterized by their low water solubility and specific applicability to synthetic hydrophobic fibers including polyester, nylon, and cellulose acetate. These dyes have become increasingly important in forensic science due to the prevalence of polyester, which constitutes approximately 52% of global synthetic fiber production. The forensic analysis of textile fibers presents significant challenges, as fiber identity alone often provides insufficient unique identifying information, making dye characterization particularly valuable for evidentiary purposes. Traditional analytical techniques for dye analysis, including microscopy and micro-visible spectrophotometry, often lack the specificity to differentiate between dyes that produce visually similar colors, creating a critical need for more sophisticated analytical approaches that can provide molecular-level information [1].
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has emerged as a powerful ambient ionization technique that enables rapid analysis of various samples with minimal or no preparation. This technology operates by directing a heated stream of metastable gas (typically helium or nitrogen) to the sample, desorbing and ionizing analytes directly from the surface into the gaseous phase for mass spectrometric analysis. The forensic science community has increasingly adopted DART-MS due to its ability to provide rapid, sensitive, and specific analysis while preserving evidence integrity. The technique's capacity for in-situ analysis limits potential alterations from sample preparation, reduces processing time, and helps address case backlogs—significant advantages in forensic laboratories where evidence preservation and throughput are paramount concerns [1] [2].
The application of DART-MS to disperse dye analysis on polyester fibers represents a novel analytical approach that combines the specificity of mass spectrometry with the practical advantages of ambient ionization. This combination allows forensic scientists and researchers to obtain detailed molecular information about dye compositions directly from textile fibers, enabling more confident associations between evidentiary materials and potential sources. Unlike conventional methods that may require destructive sample preparation or lengthy extraction procedures, DART-MS facilitates direct analysis of single fibers or fabric swatches, maintaining evidence integrity for subsequent examinations [1].
Polyester Substrates: Woven polyester fabric, scoured to remove spin finish or oil contamination, should be used as the substrate for reference materials. The fabric should be cut into standardized dimensions (e.g., 5 × 5 cm) for consistent analysis [1].
Disperse Dyes: Commercial disperse dyes from established manufacturers (e.g., DyStar, Standard Colors, Archroma, Huntsman) should be acquired. These should include representatives from major chemical classes: azo dyes (most common), anthraquinone dyes, and less common structures such as methine and quinoline derivatives [1] [3].
Chemicals and Solvents: HPLC-grade acetonitrile, methanol, water, and acetone are required for reference standard preparation and extraction validation. Glacial acetic acid (for pH control), dispersing agents, and post-scour chemicals including ApolloScour SDRS and soda ash are needed for the dyeing process [1] [4].
Sample Introduction Supplies: IonSense QuickStrips or similar sample introduction systems are essential for positioning samples in the DART gas stream. Glass melting point tubes may also be utilized for certain sample types [1].
The DART-MS analysis requires specific instrumentation configurations to optimize performance for disperse dye characterization:
DART Ion Source: An IonSense DART-SVP ionization source with VAPOR interface setup, including an 87 mm ceramic transfer tube and pump at the MS interface to direct ions and remove excess helium gas [1].
Mass Spectrometer: An Agilent 6520 Accurate Mass Q-TOF mass spectrometer or equivalent high-resolution system is recommended for precise mass measurement and structural confirmation. The system must be compatible with ambient pressure ionization sources [1].
Supplementary LC-MS System: An Agilent 1200 series HPLC system or equivalent for direct injection of reference solutions, though the analytical column may be bypassed for simple solution matrices [1].
Table 1: Optimal DART-MS Instrument Parameters for Disperse Dye Analysis
| Parameter | Recommended Setting | Alternative Options | Impact on Analysis |
|---|---|---|---|
| Ionization Mode | Positive | Negative (for specific dye classes) | Positive mode generally provides better sensitivity for most disperse dyes |
| Gas Temperature | 200-450°C | - | Higher temperatures improve desorption but may cause dye degradation |
| Helium Flow Rate | 2.5 L/min | Nitrogen for specific applications | Helium provides superior ionization efficiency for most applications |
| Grid Voltage | 250 V | 100-500 V (optimization recommended) | Affives ion formation and transmission efficiency |
| MS Scan Range | m/z 100-1000 | m/z 50-1200 (depending on dye molecular weights) | Must encompass expected dye masses and potential adducts |
The preparation of standardized reference materials with known dye compositions is critical for method development and validation:
Standard Dye Solution Preparation: Prepare dye solutions at approximately 20 ppm concentration using 80:20 acetonitrile/water as the solvent. These solutions serve as reference standards for initial method development and instrument tuning [1].
Fabric Dyeing Protocol: Apply commercial textile disperse dyes to polyester fabrics according to manufacturer specifications to replicate fixation found in real-world samples. Use a standard of 2% dye powder on weight of fabric dissolved in water with a 20:1 liquor ratio in a sealed beaker for an IR heated beaker dyeing machine. Add acetic acid to acidify the bath, though additional leveling agents may be omitted for cleaner analytical samples. Heat dyebaths to 130°C at a 2°C/min gradient and maintain for 30-60 minutes depending on the dye structure and desired shade depth. After cooling, rinse the fabric thoroughly and perform a post-scour using 1 g/L ApolloScour SDRS and 2 g/L soda ash at 100°C for 15 minutes, followed by additional rinsing and drying [1].
Complex Mixture Preparation: Generate monochromatic (2 dyes, one color), dichromatic, and trichromatic mixtures to evaluate the method's capability for detecting individual dyes in complex compositions. These mixtures should contain varying concentration ratios to determine detection limits for minor components [1].
Single Fiber Preparation: Mount individual dyed polyester fibers (approximately 30 filament fibers) on QuickStrips using minimal tension to avoid structural damage. Ensure fibers are straight and fully exposed to the DART gas stream for optimal analysis [1].
Proper sample preparation is essential for reproducible and reliable DART-MS analysis of disperse dyes from polyester fibers:
Direct Fiber Analysis: For single fiber analysis, carefully mount fibers approximately 5 mm in length directly on IonSense QuickStrips using clean forceps. Ensure minimal handling to prevent contamination and maintain evidentiary integrity. The small sample size reflects real-world forensic scenarios where limited evidence is available [1] [5].
Fabric Swatch Analysis: For bulk analysis, cut fabric samples into thin strips (approximately 2-3 mm × 10 mm) to optimize exposure to the DART gas stream. This approach increases surface area and improves signal intensity for low-abundance dyes or complex mixtures [1].
Reference Standard Preparation: Prepare dye standards dissolved in appropriate solvents (e.g., 80:20 acetonitrile/water) at concentrations of 1-100 μg/mL for method development and instrument calibration. Apply 5-10 μL aliquots to QuickStrips and allow to dry completely before analysis [1].
Extraction Validation (Optional): While DART-MS enables direct analysis, validation experiments may include extraction using dimethylformamide (DMF), which has demonstrated superior efficacy for disperse dyes compared to acetonitrile/water or methanol/water mixtures [5].
The following step-by-step protocol ensures optimal analysis of disperse dyes from polyester fibers:
Instrument Calibration and Startup:
Parameter Optimization:
Sample Analysis:
Tandem Mass Spectrometry:
The following workflow diagram illustrates the complete DART-MS analysis procedure for disperse dyes:
Effective data analysis is crucial for accurate dye identification and characterization:
Dye Identification: Process raw mass spectra using appropriate software (e.g., Agilent MassHunter) to generate accurate mass lists. Compare observed m/z values against a custom database of known disperse dyes, allowing a mass tolerance of ±5 ppm. Prioritize protonated molecules [M+H]⁺ as the primary ions, though consider other adducts such as [M+Na]⁺ or [M+NH₄]⁺ if present [1].
Mixture Deconvolution: For complex dye mixtures, use extracted ion chromatograms for specific m/z values corresponding to target dyes. Normalize peak areas to evaluate relative abundances of different dyes in the mixture. The high-resolution capability of Q-TOF instruments is particularly valuable for resolving isobaric interferences in mixtures [1].
Structural Confirmation: Utilize MS/MS fragmentation patterns to confirm dye identities. Compare fragmentation spectra with reference standards, noting characteristic losses and fragment ions. For example, azo dyes often exhibit cleavage at the azo bond, while anthraquinone dyes may show sequential loss of substituent groups [1].
Semi-Quantitative Analysis: While DART-MS is primarily qualitative, semi-quantitative assessment can be achieved by normalizing ion abundances to internal standards or by constructing calibration curves from reference standards. However, quantitative accuracy may be limited by matrix effects and ionization suppression [2] [6].
Table 2: Characteristic Ions and Fragmentation Patterns of Common Disperse Dye Classes
| Dye Class | Common Examples | Characteristic [M+H]⁺ m/z | Diagnostic Fragment Ions | Remarks |
|---|---|---|---|---|
| Azo Dyes | Disperse Orange 25, Disperse Red 325 | 323.1504, 315.1592 | Cleavage at -N=N- bond, aryl cations | Most common class; multiple sub-structures |
| Anthraquinone Dyes | Disperse Violet 33, Disperse Blue 56 | 388.1315, 341.1382 | Sequential loss of substituents, quinone fragments | Higher molecular weight; good light fastness |
| Methine Dyes | - | Variable | Conjugated system fragments | Less common; specific applications |
| Nitrodiphenylamine Dyes | Disperse Yellow 218 | 344.1011 | NO₂ related fragments, amine cations | Yellow shades; relatively simple structures |
Successful DART-MS analysis of disperse dyes from polyester fibers typically yields mass spectra dominated by protonated molecules [M+H]⁺ with minimal fragmentation when appropriate soft ionization conditions are employed. The high specificity of accurate mass measurements enables confident identification of individual dye components, with mass accuracy typically better than 5 ppm when properly calibrated. For the 31 target dyes characterized in validation studies, reference spectra demonstrate consistent ionization patterns across different sample types (solution, extracted dye, and direct fiber analysis), confirming the method's robustness. The minimal sample preparation required for DART-MS significantly reduces artifacts that might complicate spectral interpretation, resulting in cleaner spectra compared to techniques requiring extensive sample workup [1].
The analysis of dyed fabric swatches generally provides stronger signal intensities compared to single fibers due to greater dye quantity, though even single fibers (approximately 5 mm in length) yield sufficient signal for confident identification when optimal parameters are used. Signal intensity correlates with dye concentration on the fiber, though this relationship is not strictly linear due to variations in desorption and ionization efficiencies among different dye structures. The analysis of dyed polyester typically shows minimal interference from the polymer substrate itself, as polyester does not efficiently ionize under DART conditions, creating a favorable scenario for detecting dye molecules without significant matrix effects [1] [5].
DART-MS demonstrates exceptional capability for detecting multiple dyes in complex mixtures, a common scenario in commercial textile applications where specific shades are achieved through combination dyeing. In validation studies, the methodology successfully identified individual components in trichromatic mixtures, even when concentration ratios varied significantly. The detection limits for individual dyes in mixtures depend on several factors, including ionization efficiency, molecular weight, and structural characteristics, but generally fall in the nanogram to picogram range for direct analysis of single fibers. The high-resolution capability of Q-TOF mass analyzers is particularly valuable for mixture analysis, as it enables differentiation of isobaric compounds that might co-elute in chromatographic systems or be indistinguishable in lower-resolution mass analyzers [1].
Table 3: Method Performance Characteristics for DART-MS Analysis of Disperse Dyes
| Performance Metric | Single Dye Systems | Complex Mixtures | Remarks |
|---|---|---|---|
| Detection Limit | Sub-nanogram range | Varies with component ratio | Single fiber analysis feasible |
| Mass Accuracy | < 5 ppm with proper calibration | < 5 ppm for major components | Requires regular mass calibration |
| Reproducibility | RSD < 15% for peak intensities | RSD < 20% for component ratios | Matrix effects can influence reproducibility |
| Linear Range | ~2 orders of magnitude | Component-dependent | Semi-quantitative applications only |
| Analysis Time | < 30 seconds per sample | < 30 seconds per sample | Significant throughput advantage |
Comprehensive method validation should establish key performance parameters including specificity, sensitivity, reproducibility, and robustness. Specificity is demonstrated through accurate mass measurements and MS/MS fragmentation patterns that match reference standards. Sensitivity should be established for each dye class, noting that anthraquinone dyes generally exhibit higher detection limits compared to azo dyes due to differences in ionization efficiency. Reproducibility assessments should include inter-day and intra-day variations, with relative standard deviations for peak intensities typically below 15% for direct fiber analysis [1].
Quality assurance protocols should incorporate system suitability tests using reference standards at the beginning of each analytical batch, continuing calibration verification standards every 10-12 samples, and blank analyses to monitor carryover or contamination. The use of internal standards is challenging in direct analysis but can be implemented when using the QuickStrip-SPMESH approach for extracted samples. For forensic applications, establishing a reference spectral library with characterized dyes under standardized conditions is essential for reliable comparison and identification of unknown samples [1] [2].
The DART-MS methodology for disperse dye analysis offers numerous practical applications across multiple disciplines:
Forensic Fiber Comparison: The primary application involves comparative analysis of fibers from crime scenes and known sources. The ability to characterize dye compositions at the molecular level provides discriminating power beyond microscopic and colorimetric analysis alone. This is particularly valuable for commonly encountered polyester fibers that may appear visually similar but contain different dye formulations. The minimal sample consumption preserves evidence for additional testing, a critical consideration in forensic investigations [1] [2].
Textile Authentication and Supply Chain Verification: DART-MS enables rapid verification of textile composition and dye formulations, supporting quality control and detection of counterfeit products. The technique can identify non-compliant dyes or unauthorized substitutions in manufacturing supply chains, providing a quality assurance tool for textile producers and distributors [1].
Historical and Conservation Science: The non-destructive nature of DART-MS analysis makes it suitable for investigating dyes in historical textiles and artifacts where sample preservation is paramount. The capability to analyze minute samples directly aligns with the constraints of valuable historical materials, enabling cultural heritage studies without significant alteration to original materials [1].
Environmental Analysis of Dye Pollution: With appropriate sampling techniques, DART-MS can screen for disperse dyes in environmental samples, supporting monitoring efforts for textile industry effluent. The rapid analysis capability facilitates high-throughput screening of multiple environmental samples for dye-related contamination [6].
Despite its significant advantages, DART-MS analysis of disperse dyes presents several important limitations that analysts must consider:
Ionization Efficiency Variability: Different dye classes exhibit varying ionization efficiencies under DART conditions. Anthraquinone dyes generally show lower sensitivity compared to azo dyes, potentially affecting detection limits in mixed formulations. This variability necessitates careful method development and validation for each dye class of interest [1] [6].
Limited Structural Information: The soft ionization achieved with DART typically produces spectra dominated by molecular ions with minimal fragmentation, limiting the structural information available from single-stage MS analysis. While tandem MS experiments can address this limitation, they require additional analysis time and method development [6].
Matrix Effects: Although minimal compared to other techniques, matrix effects can still influence analytical results. The polyester substrate, finishing agents, or environmental contaminants may suppress or enhance ionization of certain dyes, potentially affecting semi-quantitative assessments [6].
Quantitation Challenges: The direct analysis approach presents challenges for reliable quantitation due to variations in sample positioning, desorption efficiency, and ionization suppression. While excellent for qualitative identification, DART-MS is generally considered semi-quantitative at best, requiring careful interpretation of relative abundance data [1] [2].
Poor Signal Intensity: Check DART gas temperature (increase up to 450°C if needed), verify helium gas purity and flow rate, ensure proper sample positioning in the DART stream, and confirm mass spectrometer calibration. For persistent issues, consider sample extraction and concentration as an alternative approach [1].
Inconsistent Results: Standardize sample size and mounting technique, implement consistent drying procedures for liquid-based standards, maintain stable environmental conditions (humidity fluctuations can affect ionization), and increase replication for statistical reliability [2].
Mass Accuracy Drift: Allow sufficient instrument warm-up time (typically 30-60 minutes), implement more frequent mass calibration, particularly at the beginning of analytical sequences, and verify calibration source performance and positioning [1].
Sample Carryover: Increase purge time between samples, implement blank analyses between samples, especially after high-concentration standards, and consider replacing or cleaning the sample introduction system components [2].
The following diagram illustrates the logical decision process for method selection and troubleshooting:
DART-MS represents a transformative analytical approach for the characterization of disperse dyes on polyester fibers, combining minimal sample preparation with rapid, specific analysis. The methodology outlined in these application notes provides forensic scientists, researchers, and textile analysts with a robust framework for implementing this technique across various applications. While particularly valuable for forensic fiber comparisons, the method also shows significant promise for quality control, authentication, and environmental monitoring applications within the textile industry. As DART-MS technology continues to evolve, further refinements in sensitivity, quantitation capabilities, and hyphenated techniques will likely expand its utility for disperse dye analysis, potentially establishing it as a standard method for both forensic and industrial applications requiring rapid, specific characterization of dyes on synthetic textiles.
Table 1: Fundamental Chemical and Physical Properties of Disperse Red 19 [1] [2] [3]
| Property | Value / Description |
|---|---|
| CAS Number | 2734-52-3 |
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 330.34 g/mol |
| Physical Form | Dark purple to dark red-brown crystalline powder [3] |
| Melting Point | >300 °C (lit.) [1] |
| Dye Content | 97% (typical commercial grade) [1] |
| λmax | 495 nm [1] |
| Solubility | Soluble in ethanol, acetone, benzene; Water Solubility: 234.5 μg/L (25°C) [3] |
| IUPAC Name | 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [2] |
Table 2: Key Non-Linear Optical (NLO) characteristics of DR19
| Characteristic | Description / Significance |
|---|---|
| NLO Chromophore Type | Donor-π-Acceptor (D-π-A) |
| Functional Groups | Two hydroxyl (-OH) groups (Donor), Azo group (-N=N-, π-bridge), Nitro group (-NO₂, Acceptor) [1] |
| Primary NLO Mechanism | Intramolecular Charge Transfer (ICT); a "push-pull" mechanism enabled by its structure [4] |
| Key Advantage | Hydroxyl groups enable covalent bonding to polymer matrices, enhancing thermal and photostability [1] |
The utility of DR19 in NLO applications stems from its molecular structure, which features a strong electron-donor group (substituted aniline with hydroxyl terminals) and a strong electron-acceptor group (nitro group) connected via an azo-bridge (π-conjugated system). This creates an efficient Intramolecular Charge Transfer (ICT) pathway, which is the foundation of its non-linear optical activity [4].
Objective: To form a covalently bonded, stable film of DR19 and polyurethane for NLO applications.
Materials:
Procedure:
Diagram 1: Workflow for fabricating poled DR19-Polyurethane NLO films.
Objective: To separate and analyze DR19 using High-Performance Liquid Chromatography (HPLC) for quality control or pharmacokinetic studies.
Materials:
Method:
C.I. Disperse Red 19 remains a benchmark material in the exploration of organic NLO chromophores. Its well-understood D-π-A structure, synthetic accessibility, and facile functionalization via its hydroxyl groups make it an excellent model compound for foundational research and a practical component for developing prototype NLO devices, such as optical switches and stable poled polymers.
Current research, driven by computational methods like Density Functional Theory (DFT), continues to explore structural modifications of chromophores like DR19 to enhance NLO performance—for instance, by introducing stronger electron-withdrawing groups or extending the π-conjugation—which can lead to a lower energy gap and higher molecular hyperpolarizability [4]. The future development of DR19 and its derivatives lies in the rational design of materials with optimized ICT efficiency and thermal stability, paving the way for their broader adoption in advanced optoelectronic technologies.
This compound (DR19) is a widely utilized non-linear optical (NLO) dye with the chemical name 2,2'-({4-[(4-Nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) and the molecular formula C₁₆H₁₈N₄O₄. This azo dye compound features two hydroxyl (-OH) functional groups that enable covalent bonding with polymer matrices, significantly enhancing the thermal and photochemical stability of resulting composite materials. With a molecular weight of 330.34 g/mol and CAS registry number 2734-52-3, DR19 appears as a dark purple to dark red-brown crystalline powder with limited water solubility (234.5 μg/L at 25°C), making it particularly suitable for incorporation into hydrophobic polymer systems like polyurethane [1].
The integration of functional dyes like DR19 into polyurethane matrices has gained considerable attention in advanced materials research, enabling the development of smart materials with specialized optical, electronic, and biomedical properties. Polyurethane's versatile chemistry—derived from the reaction between polyols and diisocyanates—provides an excellent platform for creating composite materials with tailored characteristics. The –OH groups of DR19 can participate in the urethane formation reaction, allowing the dye to be chemically anchored as a side chain within the polymer network rather than merely physically blended, thus preventing dye migration and phase separation over time [1]. These DR19-polyurethane composites exhibit exceptional potential across diverse applications including optical switching devices, photonic sensors, waveguides, and biomedical implants, leveraging the unique electronic structure of the azo chromophore that responds to electrical and optical stimuli.
Table 1: Fundamental Properties of this compound
| Property | Value/Specification | Conditions/Method |
|---|---|---|
| CAS Number | 2734-52-3 | - |
| Molecular Formula | C₁₆H₁₈N₄O₄ | - |
| Molecular Weight | 330.34 g/mol | - |
| Melting Point | >300 °C | Lit. |
| Appearance | Dark purple to dark red-brown crystalline powder | Visual |
| Water Solubility | 234.5 μg/L | 25°C |
| λₘₐₓ | 495 nm | UV-Vis |
| pKa | 14.19 ± 0.10 | Predicted |
| Density | 1.1843 g/cm³ | Estimate |
| Refractive Index | 1.6000 | Estimate |
| Hazard Statements | H302-H317 | Harmful if swallowed; May cause allergic skin reaction |
This compound demonstrates excellent thermal stability with a melting point exceeding 300°C, making it suitable for incorporation into polymer matrices that require elevated processing temperatures. Its strong absorption maximum at 495 nm contributes to its distinctive reddish-purple color and facilitates its function in light-sensitive applications. The predicted pKa of approximately 14.19 indicates the phenolic -OH groups are weakly acidic, which can influence their reactivity during polyurethane formation. The dye's limited water solubility enhances its compatibility with hydrophobic polymer systems while reducing the potential for leaching in aqueous environments [1].
From an analytical perspective, DR19 can be separated and quantified using reverse-phase HPLC methods with a Newcrom R1 column or similar stationary phases. Effective mobile phases typically consist of acetonitrile/water mixtures modified with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. The logP value of 3.05 indicates moderate hydrophobicity, supporting its preference for organic phases and polymer matrices over aqueous environments. This characteristic is particularly advantageous when designing composite materials for biological applications where minimal dye leakage is critical for both performance and safety [2] [1].
Table 2: Required Materials and Equipment for DR19-PU Composite Fabrication
| Category | Specific Items |
|---|---|
| Chemicals | This compound (97% purity), Palm kernel oil-based polyester polyol (PKO-p) or synthetic polyol (e.g., polycaprolactone diol), Polyethylene glycol (PEG 400, MW 400), 2,4-diphenylmethane diisocyanate (MDI), Acetone (anhydrous) |
| Equipment | Digital probe sonicator (e.g., Qsonica Q500), Humidity chamber (capable of maintaining 37°C and 50% ± 5% RH), Analytical balance (0.0001 g precision), Teflon-coated plates or molds, Round-bottom flasks with stir bars, Nitrogen gas supply, UV-Vis spectrophotometer with quartz cuvettes |
The selection of polyol composition significantly influences the final properties of the DR19-polyurethane composite. While petroleum-derived polyols such as polycaprolactone diol or polyether polyols are commonly used, bio-based alternatives like palm kernel oil-based polyester (PKO-p) offer sustainable options with comparable performance characteristics. For specialized optical applications requiring high transparency, synthetic polyols with controlled molecular weights and minimal color may be preferable. The diisocyanate component, typically MDI, provides the urethane linkage sites where the hydroxyl groups of DR19 can potentially react, incorporating the dye molecule directly into the polymer network [3].
Step 1: Pre-polymer Preparation
Step 2: DR19 Incorporation and Dispersion
Step 3: Isocyanate Addition and Film Casting
Step 4: Curing and Post-Processing
The following diagram illustrates the complete fabrication workflow:
Sonication Conditions: Optimal dispersion of DR19 within the polyurethane matrix requires careful control of sonication parameters. Inadequate sonication may lead to dye aggregation and heterogeneous optical properties, while excessive sonication can degrade the polymer chains or cause premature cross-linking. The recommended protocol utilizes a pulse mode (0.5 seconds on/off) at 40% amplitude for 15-20 minutes total processing time, with the sample vial immersed in a cooling bath to maintain temperature below 30°C [3].
Curing Environment: Maintaining precise humidity control (50% ± 5% RH) during film formation is essential for proper urethane reaction kinetics and preventing bubble formation from moisture-induced gas generation. The recommended curing temperature of 37°C represents a balance between reaction rate acceleration and controlled film formation. Deviations from these parameters can result in films with inferior mechanical properties, optical clarity, or inconsistent DR19 distribution [3].
UV-Visible Spectroscopy: Analyze the optical properties of DR19-PU composite films using a dual-beam UV-Vis spectrophotometer across 200-700 nm wavelengths. For quantitative analysis, prepare homogeneous dispersions of film samples in appropriate solvents (e.g., with Triton X-102 surfactant) and measure after 10-fold dilution using quartz cuvettes with 10 mm path length. The characteristic absorption peak at approximately 495 nm confirms successful incorporation of DR19, while peak broadening may indicate molecular aggregation [3].
Optical Microscopy: Perform microscopic examination of film surfaces and cross-sections to evaluate dispersion homogeneity and identify potential crystallite formation of DR19. At optimal dispersion, the film should appear uniform without visible particles or phase separation. For higher resolution analysis, SEM measurements can reveal the nanoscale distribution of DR19 within the polyurethane matrix, particularly when the dye forms specific interactions with hard or soft segments of the polyurethane [3] [4].
Table 3: Mechanical and Physical Characterization of DR19-PU Composites
| Property | Test Method | Target Values | Significance |
|---|---|---|---|
| Tensile Strength | ASTM D882 | 15-25 MPa | Indicates mechanical integrity for handling and application |
| Young's Modulus | ASTM D882 | 50-150 MPa | Reflects material stiffness and flexibility |
| Elongation at Break | ASTM D882 | 200-400% | Demonstrates elasticity and deformation capacity |
| Water Vapor Transmission Rate (WVTR) | ASTM E96 | 181-269 g·m⁻²·day⁻¹ | Critical for wound dressing applications |
| Swelling Ratio | Gravimetric analysis in aqueous media | 17-23% | Indicates hydrophilicity and dimensional stability |
| Surface Roughness | Atomic force microscopy (AFM) | <10 nm RMS | Important for optical applications |
The mechanical performance of DR19-polyurethane composites must be tailored to their specific application. For optical devices, higher tensile strength and moderate elongation are preferred to maintain dimensional stability. For biomedical applications such as wound dressings, a balance between strength and flexibility is essential to accommodate movement while maintaining integrity. The incorporation of DR19 typically enhances the Young's modulus due to additional cross-linking sites and molecular reinforcement, though excessive DR19 content may lead to embrittlement [3].
Photoluminescence Analysis: The photoluminescence properties of DR19-PU composites can be modulated through corona poling, an process that aligns the DR19 chromophores within the polymer matrix. As the poling field strength increases, photoluminescence typically decreases due to enhanced chromophore alignment. Research has demonstrated that poled TiO₂-DR19 composite films exhibit an extended luminescence tail, indicating the generation of self-trapped excitons and small polarons at relatively low electric fields [5].
Non-Linear Optical Properties: DR19 is particularly valued for its non-linear optical characteristics, which emerge from the aligned chromophore structure within the polyurethane matrix. The second-order NLO coefficient (χ²) can be quantified through Second Harmonic Generation (SHG) measurements. For optimal NLO performance, the composite films require precise control over DR19 concentration and orientation, typically achieved through in-situ poling during film formation or post-synthesis electrical field alignment [5].
The strong NLO response of DR19-polyurethane composites enables their application in optical switching devices, modulators, and frequency conversion elements. The covalent incorporation of DR19 as a side chain in the polyurethane matrix provides exceptional thermal and photo stability compared to physically blended systems, making these materials suitable for long-term device operation. The fabrication of NLO devices typically requires additional processing steps such as corona poling to achieve non-centrosymmetric alignment of the DR19 chromophores, essential for manifesting second-order non-linear effects [1] [5].
Device integration involves patterning the DR19-PU composite films into channel waveguides or ring resonators using photolithography or soft embossing techniques. The compatibility of these composites with standard microfabrication processes enables the creation of complex photonic circuits with tailored optical properties. For enhanced performance, multilayer structures incorporating DR19-PU as the active layer between conductive electrodes can be fabricated, allowing for electric field tuning of the optical characteristics in response to applied voltages [5].
The optical responsiveness of DR19 to environmental stimuli such as pH, electric fields, and chemical analytes enables its application in various sensing platforms. When incorporated into polyurethane matrices, DR19-based sensors can exhibit reversible colorimetric or fluorescence changes in response to specific analytes. The porous structure of polyurethane facilitates analyte diffusion to the dye molecules, while the covalent bonding prevents dye leaching during operation. These sensors can be configured as optical fibers, thin film coatings, or patterned arrays for multiplexed detection [1] [5].
DR19-polyurethane composites demonstrate significant potential as advanced wound dressing materials, combining the favorable physical properties of polyurethane with the potential therapeutic benefits of the incorporated dye. The optimal water vapor transmission rate (181-269 g·m⁻²·day⁻¹) and moderate swelling characteristics (17-23%) create a moist wound environment conducive to healing while preventing fluid accumulation. The mechanical flexibility of these composites allows conformability to body contours, with tensile strength typically ranging between 15-25 MPa and elongation at break of 200-400%, sufficient for clinical handling and patient movement [3].
Table 4: Biomedical Performance of DR19-PU Composite Films
| Property | Test Method | Results | Clinical Significance |
|---|---|---|---|
| Cytotoxicity (CRL2522 human skin fibroblasts) | ISO 10993-5 | Non-cytotoxic, cell proliferation increased after 72h | Indicates tissue compatibility and support for cellular growth |
| Antibacterial Activity | Qualitative zone inhibition | Effective against S. aureus, B. cereus, E. coli, K. pneumoniae | Prevents infection in wound applications |
| Water Vapor Transmission Rate | ASTM E96 | 181-269 g·m⁻²·day⁻¹ | Maintains optimal moisture balance |
| Swelling Ratio | Gravimetric method | 17-23% | Precessive exudate absorption without excessive swelling |
In vitro cytotoxicity evaluation following ISO 10993-5 standards is essential for biomedical applications of DR19-PU composites. Studies using CRL2522 human skin fibroblast cells have demonstrated that properly formulated DR19-PU composites are non-cytotoxic and actually promote cell proliferation after 72 hours of incubation. This suggests that these materials not only lack adverse effects but may actively support healing processes. The antibacterial properties of these composites against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria provide an additional therapeutic benefit, reducing infection risk in wound care applications [3].
The following diagram illustrates the key biomedical interactions and performance characteristics:
Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and lab coats should be worn throughout the fabrication process. When handling dry DR19 powder, use a NIOSH-approved particulate respirator to prevent inhalation exposure. The dye should be processed in a fume hood or with adequate local exhaust ventilation, particularly during weighing and solution preparation stages. All equipment contacting DR19 or MDI should be thoroughly cleaned with appropriate solvents (e.g., acetone followed by detergent solution) [1].
Chemical Hazard Management: DR19 carries hazard statements H302 (Harmful if swallowed) and H317 (May cause allergic skin reaction). The isocyanate component (MDI) presents additional respiratory and dermal hazards. Implement engineering controls such as closed system processing and adequate ventilation to minimize exposure. Emergency procedures should include eye wash stations and safety showers for immediate decontamination. Spill management should utilize appropriate absorbents with subsequent disposal as hazardous waste [1].
Waste Disposal: Unreacted DR19, contaminated solvents, and fabrication waste should be collected separately and managed as hazardous waste in compliance with local regulations. Consider implementing solvent recovery systems to minimize environmental impact. A cradle-to-grave waste tracking system is recommended for materials containing DR19, particularly for industrial-scale production [1].
Regulatory Status: DR19 is listed in the EPA Substance Registry System (2734-52-3) and has assigned UNSPSC code 12352103. For biomedical applications, comprehensive biocompatibility testing according to ISO 10993 standards is required, including cytotoxicity, sensitization, and intracutaneous reactivity assessments. Medical devices incorporating DR19-PU composites typically require premarket notification or approval from relevant regulatory bodies (FDA, EMA, etc.) with substantial data on material composition, manufacturing process, and performance characteristics [1].
Problem: Incomplete dissolution or aggregation of DR19 during processing
Problem: Bubble formation in cured films
Problem: Inconsistent mechanical properties between batches
Problem: DR19 migration or leaching in aqueous environments
For optical applications requiring high NLO coefficients, implement a sequential optimization approach: First, identify the optimal DR19 concentration (typically 0.5-1.0% w/w) that maximizes chromophore density without causing aggregation. Second, apply corona poling during the final stage of curing (when the matrix has sufficient mobility for alignment but sufficient viscosity to maintain it) using field strengths of 50-150 V/μm. Finally, rapidly quench the aligned structure by cooling to below the glass transition temperature while maintaining the electric field [5].
For biomedical applications prioritizing biocompatibility and mechanical performance, utilize bio-based polyols such as PKO-p which have demonstrated excellent cellular response. Maintain the MWNT content at 0.01% or lower when creating hybrid composites to enhance mechanical properties without compromising biocompatibility. Implement thorough extraction procedures (e.g., Soxhlet extraction with ethanol) to remove any unreacted components or residual solvents that could cause adverse biological responses [3].
This compound-polyurethane composites represent a versatile material platform with significant potential across optical, electronic, and biomedical applications. The detailed fabrication protocols presented in these application notes provide researchers with reproducible methods for creating high-performance composite films with tailored properties. The covalent incorporation of DR19 into the polyurethane matrix through its hydroxyl groups enables the creation of stable functional materials that maintain their performance characteristics under various environmental conditions.
Future development directions for these composites include the creation of multi-functional systems that combine optical, sensing, and therapeutic capabilities, particularly for healthcare applications. Advanced manufacturing techniques such as inkjet printing and electrospinning could enable more complex device architectures with spatially controlled DR19 distribution. Additionally, the exploration of smart response mechanisms using DR19's conformational changes in response to external stimuli may open new avenues for sensors and actuators. As these materials continue to evolve, their unique combination of tunable properties and processing versatility positions them as valuable components in next-generation technological and medical devices.
C.I. Disperse Red 19 (DR19) is a versatile azo dye compound with significant importance in photonic applications, particularly in the development of advanced optical switching devices. This dye, chemically identified as 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol, possesses exceptional nonlinear optical (NLO) properties that make it suitable for integration into polymeric systems for photonic devices. Optical switching represents a critical technology domain for next-generation telecommunications and optical computing systems, where DR19-based materials offer advantages in switching speed, thermal stability, and ease of processing compared to inorganic alternatives.
The fundamental operating principle of DR19 in optical switching applications relies on its strong nonlinear optical response, which enables the manipulation of light by light itself without intermediate electronic conversion. When incorporated into polymer matrices, DR19 molecules can be oriented through poling processes to create non-centrosymmetric structures that exhibit the electro-optic effect, allowing for ultrafast modulation of optical signals. These characteristics position DR19 as a promising candidate for developing compact, high-speed optical switches that can potentially overcome the bandwidth limitations of conventional electronic switching systems in telecommunications infrastructure and emerging optical computing architectures.
Disperse Red 19 possesses distinct chemical and physical properties that make it particularly suitable for optical applications:
Chemical Structure: DR19 features a donor-π-acceptor molecular architecture with a diethanolamine electron-donating group and a nitro electron-accepting group connected through an azo benzene π-conjugated system. This structure is responsible for its large molecular hyperpolarizability and nonlinear optical response [1] [2].
Physical Form: The compound typically presents as a dark purple to dark red-brown crystalline powder with a melting point exceeding 300°C, indicating excellent thermal stability for device fabrication and operation [1].
Solubility Properties: DR19 demonstrates good solubility in common organic solvents including ethanol, acetone, and benzene, facilitating its incorporation into polymer matrices through solution processing techniques [2].
Molecular Weight: With a molecular weight of 330.34 g/mol, DR19 provides an optimal balance between molecular polarizability and processability in host-guest polymer systems [1] [2].
The optical characteristics of DR19 contribute directly to its functionality in optical switching devices:
Absorption Properties: DR19 exhibits strong absorption in the visible region with a maximum absorption wavelength (λmax) of 495 nm, though its nonlinear properties are exploited at telecommunications-relevant wavelengths through appropriate molecular design [1] [3].
Nonlinear Optical Response: The large second-order susceptibility (χ²) of DR19 enables efficient frequency conversion and electro-optic modulation, with the hyperpolarizability showing concentration-dependent behavior in polymer matrices [4].
Molecular Alignment Stability: When incorporated into polymer systems and properly poled, DR19 demonstrates good temporal stability of aligned states, maintaining its electro-optic activity under typical operating conditions [3].
Table 1: Physical and Chemical Properties of Disperse Red 19
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 2734-52-3 | [1] |
| Molecular Formula | C₁₆H₁₈N₄O₄ | [1] |
| Molecular Weight | 330.34 g/mol | [1] [2] |
| Melting Point | >300°C | [1] |
| Appearance | Dark purple to dark red-brown crystalline powder | [1] [2] |
| λmax | 495 nm | [1] [3] |
| Water Solubility | 234.5 μg/L at 25°C | [1] |
Table 2: Optical and Electronic Properties of Disperse Red 19
| Property | Value/Specification | Application Significance |
|---|---|---|
| Nonlinear Optical Response | Large second-order hyperpolarizability | Enables efficient electro-optic modulation |
| Molecular Alignment | Responsive to electric field poling | Permits non-centrosymmetric organization in polymers |
| Thermal Stability | Stable up to >300°C | Withstands device fabrication temperatures |
| Chromophore Density | Concentration-dependent NLO response | Allows optimization of loading in host matrices |
| Compatibility | Forms stable bonds with polyurethane | Enables covalent attachment for enhanced stability |
The integration of DR19 into polymer systems for optical switching applications primarily employs covalent bonding strategies that enhance material stability and performance:
Side-Chain Attachment in Polyesters: DR19 can be incorporated as red side groups in NLO polyesters through reactive processing, where the hydroxyl functional groups of DR19 form ester linkages with carboxylic acid groups in the polymer backbone. This approach yields thermally stable chromophore alignment with minimized relaxation over time, critical for maintaining optical switching performance [1] [3]. The covalent attachment prevents phase separation and dye aggregation that would otherwise compromise optical clarity and nonlinear efficiency.
Polyurethane Composite Formation: The hydroxyl groups of DR19 readily react with isocyanate functional groups to form stable polyurethane films with covalently incorporated chromophores. This method produces homogeneous optical materials with high chromophore loading densities and excellent film-forming capabilities suitable for device fabrication [1] [3]. The resulting films demonstrate consistent electro-optic response and can be processed into optical waveguides with minimal scattering losses.
Copolymerization Strategies: DR19 can be functionalized with polymerizable groups for incorporation into various polymer backbones through covalent bonding in maleic anhydride copolymers and other host matrices. This approach allows precise control over chromophore density and distribution, optimizing the trade-off between nonlinear optical response and material processability [4].
For applications where covalent bonding is not employed, DR19 can be integrated through composite formation:
Guest-Host Systems: DR19 is dissolved in appropriate solvent systems with host polymers such as PMMA or polycarbonates to create guest-host composite materials. This method offers simplified processing and rapid prototyping capabilities, though with potentially reduced long-term stability compared to covalently incorporated systems [2].
Solution Processing Techniques: Composite films are typically formed through spin-coating or dip-coating processes from homogeneous solutions containing both the polymer host and DR19 chromophore. Optimal film quality is achieved through control of solution concentration, viscosity, and drying conditions to minimize defects and ensure optical homogeneity [3].
Thermal Processing Conditions: Following film formation, controlled thermal treatment is applied to remove residual solvents and relax internal stresses without disturbing the chromophore orientation. The high thermal stability of DR19 enables processing at temperatures necessary for many engineering polymers without degradation of the optical properties [1].
Comprehensive characterization of DR19-polymer composites requires multiple optical measurement approaches:
UV-Vis-NIR Spectroscopy: Determine the linear optical properties and chromophore loading efficiency using transmission measurements across relevant wavelengths (350-1600 nm). Measurement should assess the absorption maximum (typically 495 nm for DR19) and verify the absence of aggregation peaks that would indicate improper dispersion [1] [3].
Hyper-Rayleigh Scattering (HRS): Quantify the first hyperpolarizability (β) of DR19 in polymer solutions using a standard setup with a Q-switched Nd:YAG laser at 1064 nm or other appropriate wavelength. This technique measures the quadratic nonlinear optical response without requiring molecular alignment, providing essential structure-property relationship data [4].
Electro-Optic Coefficient Measurement: Determine the effective electro-optic coefficient (r₃₃) of poled DR19-polymer films using a simple reflection technique or more elaborate ellipsometric methods. This measurement directly correlates with the optical switching efficiency in device configurations [3].
The performance of DR19-based optical switches depends critically on material structure and stability:
Differential Scanning Calorimetry (DSC): Characterize the thermal transitions of DR19-polymer composites to identify glass transition temperatures and determine optimal poling conditions. The high melting point of DR19 (>300°C) enables processing at elevated temperatures without dye degradation [1].
X-ray Diffraction (XRD): Assess the crystallinity and phase behavior of composite materials, confirming the amorphous nature required for optimal optical clarity and efficient poling. The absence of sharp diffraction peaks indicates successful inhibition of DR19 crystallization within the polymer matrix [3].
Polarized Absorption Spectroscopy: Evaluate the molecular orientation efficiency after electric field poling by measuring dichroic ratios using polarized light. This technique quantifies the degree of non-centrosymmetric order achieved during the poling process [3].
Table 3: Standard Characterization Protocols for DR19-Polymer Composites
| Characterization Method | Key Parameters Measured | Experimental Conditions |
|---|---|---|
| UV-Vis-NIR Spectroscopy | Absorption maximum, optical density, band gap | Solution or thin film measurement, 250-1000 nm range |
| Hyper-Rayleigh Scattering | First hyperpolarizability (β) | 1064 nm excitation, reference to solvent scattering |
| Electro-Optic Coefficient | r₃₃ coefficient, modulation efficiency | 1310 or 1550 nm probe, contact electrode configuration |
| Differential Scanning Calorimetry | Glass transition temperature, thermal stability | 25-300°C range, 10°C/min heating rate under nitrogen |
| Polarized Absorption Spectroscopy | Dichroic ratio, orientational order parameter | Polarized light, rotation of sample relative to polarization |
DR19-based optical switching devices demonstrate specific performance characteristics critical for practical applications:
Switching Speed: The fundamental electronic nonlinearity of DR19 enables ultrafast optical response potentially reaching sub-picosecond timescales, though actual device performance depends on the polymer host and device configuration. The fast π-electron response of the azo-chromophore allows rapid modulation of optical properties under external stimulation [5].
Modulation Depth: Devices incorporating properly aligned DR19 chromophores can achieve high modulation depths exceeding 20 dB, with performance dependent on chromophore density, poling efficiency, and device geometry. The large molecular hyperpolarizability directly contributes to strong light-matter interaction and consequently high modulation efficiency [4].
Operational Stability: Covalently incorporated DR19-polymer systems demonstrate excellent thermal and photostability, maintaining operational performance over extended periods with minimal degradation. The robust chemical structure of DR19 contributes to this stability under high-intensity optical excitation [1] [3].
When evaluated against other optical switching approaches, DR19-based devices offer specific advantages:
Versus Plasmonic Switches: DR19-based polymer switches provide significantly lower propagation losses compared to plasmonic alternatives, though potentially with smaller nonlinear coefficients. However, they offer advantages in integration flexibility and compatibility with diverse photonic platforms [5].
Versus Semiconductor Approaches: Organic devices incorporating DR19 avoid the free-carrier absorption losses inherent in semiconductor-based optical switches and typically exhibit faster recovery times. While the absolute nonlinearity may be lower, the damage thresholds are generally higher than in semiconductor multiple quantum well devices [6].
Versus Other Organic Chromophores: DR19 demonstrates an optimal balance between nonlinear optical response and thermal stability compared to many other diazo chromophores, with its dihydroxy functionality providing versatile attachment chemistry for polymer integration [1] [3].
Table 4: Performance Comparison of DR19-Based Optical Switches with Alternative Technologies
| Technology | Switching Speed | Modulation Depth | Integration Complexity | Power Handling |
|---|---|---|---|---|
| DR19-Polymer Composites | Picosecond | Medium-High | Low-Medium | High |
| Plasmonic Switches | Femtosecond-Picosecond | Medium | High | Low-Medium |
| Semiconductor All-Optical | Picosecond | High | High | Medium |
| MEMS Optical Switches | Microsecond-Millisecond | Very High | Medium | Very High |
The following workflow details the standard procedure for creating DR19-polymer composites for optical switching applications:
Diagram 1: DR19-Polymer Composite Fabrication Workflow. This diagram illustrates the sequential steps for preparing optical quality polymer films containing aligned DR19 chromophores for optical switching applications.
The following procedure details the critical electric field poling process for aligning DR19 chromophores:
Diagram 2: Electric Field Poling Process for DR19 Chromophore Alignment. This workflow details the temperature and electric field sequence for achieving non-centrosymmetric organization of DR19 molecules in polymer matrices.
Successful implementation of DR19-based optical switches requires addressing several potential challenges:
Inhomogeneous Film Formation: If composite films exhibit haze or visible imperfections, optimize the solvent system and drying conditions. Implement gradual solvent evaporation through controlled humidity during casting and use higher boiling point solvents to minimize stress-induced defects.
Insufficient Poling Efficiency: When measured electro-optic coefficients fall below expectations, verify the glass transition temperature of the composite and adjust poling temperature accordingly. Ensure complete electrode contact and consider corona poling as an alternative to contact poling for more uniform field distribution.
Chromophore Aggregation: If absorption spectra show bathochromic shifts or broadening, reduce DR19 concentration or incorporate steric hindrance groups into the polymer backbone. Employ copolymer systems with chromophore-compatible segments to improve dispersion at higher loadings.
Maximize device performance through systematic parameter optimization:
Chromophore Loading Density: Balance between nonlinear response and material stability by testing concentrations between 5-25 wt%. The optimal loading typically occurs just below the aggregation threshold, which varies with polymer host and processing conditions [4].
Poling Protocol Optimization: Fine-tune the poling field strength, temperature profile, and soaking time to maximize orientation without causing dielectric breakdown. Implement in-situ second harmonic generation monitoring to track alignment dynamics in real time.
Device Architecture Selection: Choose between waveguide, Fabry-Perot, or Mach-Zehnder configurations based on specific application requirements for switching speed, power handling, and integration density. Each architecture presents different trade-offs in performance and fabrication complexity.
This compound (CAS 2734-52-3) is a commercially significant azo dye with the chemical name 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol. This dye belongs to the chemical class of monoazo dispersive dyes and is characterized by its dark purple to dark red-brown crystalline powder appearance with high thermal stability (melting point >300°C). The molecular formula of Disperse Red 19 is C₁₆H₁₈N₄O₄, with a molecular weight of 330.34 g/mol. The compound features two hydroxyl groups in its structure, which enable covalent bonding with polymer matrices, enhancing its application potential beyond traditional textile dyeing into advanced materials science.
Disperse Red 19 demonstrates moderate water solubility (234.5 μg/L at 25°C) but good solubility in organic solvents including ethanol, acetone, and benzene. Its maximum absorption wavelength (λmax) occurs at approximately 495 nm in the visible spectrum, contributing to its yellow-red to red color properties. The dye is identified under Colour Index 11130 and is classified with specific hazard codes (Xn) with risk statements R22 and R43, indicating potential harmful effects if ingested and possible sensitization upon skin contact. [1] [2]
Table 1: Physicochemical properties of this compound [1]
| Property | Value/Specification | Conditions/Method |
|---|---|---|
| CAS Registry Number | 2734-52-3 | - |
| Molecular Formula | C₁₆H₁₈N₄O₄ | - |
| Molecular Weight | 330.34 g/mol | - |
| Physical Form | Dark purple to dark red-brown crystalline powder | Visual |
| Melting Point | >300°C | Literature |
| Boiling Point | 467.79°C | Rough estimate |
| Density | 1.1843 | Rough estimate |
| Water Solubility | 234.5 μg/L | 25°C |
| λmax | 495 nm | Spectrophotometric |
| pKa | 14.19±0.10 | Predicted |
| LogP | 3.05 | - |
Disperse Red 19 exhibits characteristic absorption in the visible light spectrum with maximum absorbance at approximately 495 nm, which contributes to its red coloration in various applications. The dye can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, phosphoric acid can be substituted with formic acid. The method is scalable and can be employed for both analytical quantification and preparative separation of impurities, making it valuable for quality control in industrial settings. [3]
The compound's structure contains both hydrogen bond donor and acceptor groups, contributing to its solubility characteristics and interaction with various substrates. The presence of azo linkages in the molecular structure provides the chromophoric properties, while the hydroxyl groups enable potential chemical modification and polymer attachment for specialized applications. [1]
Trichromacy in dye systems refers to the use of three independent color channels to create a wide spectrum of colors through controlled mixtures. This approach mimics the physiological principle of trichromatic vision in humans and some primates, where three types of cone cells with different absorption spectra (responsive to short, medium, and long wavelengths) enable color perception. In industrial dyeing applications, trichromatic systems typically employ carefully selected yellow, red, and blue dyes that exhibit compatible dyeing properties and similar fastness characteristics to ensure consistent coloration outcomes. [4]
The theoretical foundation of trichromatic color vision dates back to the 18th century when Thomas Young first proposed that color vision resulted from three different photoreceptor cells. This was later expanded by Hermann von Helmholtz through color-matching experiments demonstrating that people with normal vision needed three wavelengths to create the normal range of colors. In dye chemistry, this principle is applied through precise formulation of dye mixtures that can reproduce a vast array of colors when applied to substrates. [4]
Trichromatic dyeing systems offer significant advantages in industrial applications, particularly for textile manufacturing and synthetic fiber coloration. The primary benefit lies in the ability to create consistent, reproducible shades through standardized dye combinations, simplifying color matching and quality control processes. When properly formulated, trichromatic mixtures provide balanced sublimation fastness across all three components, preventing shade changes during heat setting processes commonly used in textile finishing. [5]
The development of trichromatic systems with compatible dyeing kinetics ensures uniform color development throughout the dyeing process, resulting in improved levelness and reduced shading variations across different substrate areas. This compatibility is particularly important for modern exhaust dyeing processes where time-temperature profiles must accommodate all dyes in the mixture simultaneously. [6]
Objective: To quantify this compound in trichromatic dye mixtures and assess purity using reverse-phase high-performance liquid chromatography. [3]
Table 2: Optimized HPLC conditions for analysis of Disperse Red 19 [3]
| Parameter | Specification | |---------------|-------------------| | Column | Newcrom R1, 150 × 4.6 mm, 5 μm (or equivalent) | | Column Temperature | 25°C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 μL | | Detection Wavelength | 495 nm | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 5 | 50 | | | 10 | 70 | | | 15 | 30 | | Post Time | 5 minutes | | Run Time | 20 minutes |
Standard Solution: Accurately weigh 10 mg of Disperse Red 19 reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution. Further dilute to appropriate calibration concentrations (typically 1-100 μg/mL).
Test Sample: For trichromatic dye mixtures, accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Add 15 mL of acetonitrile, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume with acetonitrile. Filter through a 0.45 μm PTFE membrane before injection.
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
Inject the blank solvent (acetonitrile) to confirm system cleanliness.
Sequentially inject calibration standards to establish a linear calibration curve (r² ≥ 0.995 expected).
Inject the test sample solution using the same chromatographic conditions.
Identify Disperse Red 19 based on retention time matching with the reference standard and UV-Vis spectrum.
Quantify using peak area comparison against the calibration curve.
Objective: To determine the concentration of Disperse Red 19 in solution and measure its spectral characteristics. [1]
Prepare a stock solution of approximately 10 mg/L Disperse Red 19 in selected solvent.
Scan from 800 nm to 350 nm to identify λmax (expected at ~495 nm).
Prepare a series of standard solutions (1-20 mg/L) and measure absorbance at λmax.
Construct a calibration curve of absorbance versus concentration.
For unknown samples, dilute to fall within the linear range of the calibration curve, measure absorbance, and calculate concentration.
Objective: To prepare a trichromatic dye mixture with balanced sublimation fastness using this compound as the red component. [5]
The development of trichromatic dye mixtures requires careful selection of components with compatible dyeing properties and similar fastness characteristics. For polyester dyeing, a balanced trichromatic system might include:
The specific ratio of these components varies depending on the desired final shade, with general composition ranges as follows:
Table 3: General formulation ranges for trichromatic dye mixtures [5]
| Component | Weight Percentage Range | Function |
|---|---|---|
| Disperse Red 19 | 5-95% | Red chromophore |
| Compatible Yellow Dye | 5-95% | Yellow chromophore |
| Compatible Blue Dye | 5-95% | Blue chromophore |
| Dispersing Agents | 10-40% | Stabilization and dispersion |
| Other Auxiliaries | 1-5% | Process enhancement |
Component Preparation: Precisely weigh each dye component according to the target formulation using an analytical balance.
Premixing: Combine the solid dye components in a suitable mixer (e.g., double-cone blender) and blend for 30-45 minutes to ensure homogeneous distribution.
Quality Verification: Sample the blended mixture and analyze by HPLC to verify composition and homogeneity.
Adjustment: If necessary, adjust the formulation based on analytical results to meet specification.
Packaging: Package the final mixture in airtight, light-resistant containers with proper labeling.
Objective: To apply trichromatic dye mixtures containing Disperse Red 19 to polyester fabric using high-temperature dyeing methods. [5]
Preparation of Dye Bath:
Dyeing Cycle:
Aftertreatment:
Table 4: Typical fastness properties of polyester dyed with Disperse Red 19 trichromatic mixtures [1] [5]
| Fastness Type | Test Method | Rating | Conditions |
|---|---|---|---|
| Washing | ISO 105-C01 | 4-5 | Change in color |
| 5 | Staining | ||
| Light | ISO 105-B02 | 5 | Standard conditions |
| Perspiration | ISO 105-E01 | 4-5 | Acid & alkaline |
| 5 | Staining | ||
| Rubbing | ISO 105-X12 | 4-5 | Dry & wet |
| Sublimation | ISO 105-P01 | 3 | 180°C, 30s |
Objective: To enhance the sublimation fastness of trichromatic dye mixtures containing Disperse Red 19 for applications requiring high thermal stability. [5]
Sublimation fastness is a critical property for dyed fabrics that undergo heat setting processes, as inadequate fastness can lead to shade changes and contamination of adjacent materials. The sublimation fastness of disperse dyes is rated on a scale of 1-5, with higher values indicating better fastness. For many applications, a minimum rating of 3 is required. [5]
Research has demonstrated that the sublimation fastness of Disperse Red 19 can be improved through strategic blending with other specific disperse red dyes that exhibit higher inherent sublimation fastness. Effective mixtures include:
The optimal ratio depends on the specific application requirements and should be determined through systematic testing.
Prepare dyed polyester samples using standard procedures.
Condition samples at 65% RH and 20°C for 24 hours.
Place sample between undyed polyester and adjacent cotton fabric.
Test using Gray Scale for assessing color change and staining.
Rate sublimation fastness on scale of 1-5.
Objective: To utilize Disperse Red 19 as a functional chromophore in non-linear optical (NLO) materials for photonic applications. [1] [2]
Disperse Red 19 has attracted significant interest for non-linear optical applications due to its molecular structure featuring electron-donating (hydroxyl groups) and electron-accepting (nitro group) moieties connected through a π-conjugated azo system. This structure creates a strong molecular dipole with significant hyperpolarizability, making it suitable for various photonic devices including optical switches, modulators, and frequency converters. [1]
The two hydroxyl groups in Disperse Red 19 enable covalent incorporation into polymer matrices, providing enhanced thermal and photostability compared to physically doped systems. This covalent attachment prevents phase separation and dye aggregation, which can compromise optical performance. [2]
Materials:
Procedure:
Characterization:
Objective: To create stable films containing Disperse Red 19 for analog computing and signal processing applications. [2]
Solution Preparation:
Film Deposition:
Quality Assessment:
The following diagrams illustrate key experimental workflows and conceptual frameworks for working with Disperse Red 19 in trichromatic applications.
This compound represents a versatile colorant with applications spanning traditional textile dyeing to advanced materials science. Its well-characterized properties, compatibility in trichromatic systems, and functional hydroxyl groups make it particularly valuable for both industrial and research applications. The protocols and methodologies described in this document provide comprehensive guidance for the effective utilization of this dye across various domains, with emphasis on quality control, performance optimization, and advanced material fabrication.
The continued investigation of structure-property relationships in dyes like Disperse Red 19 will further expand their utility in emerging technologies, particularly in photonics and organic electronics where molecular-level control of optical properties is paramount. Researchers are encouraged to build upon these foundational protocols to develop new applications and optimize existing processes for specific requirements.
This compound (CAS 2734-52-3), also known as C.I. 11130, is a versatile synthetic organic dye belonging to the azo dye class. It appears as a dark purple to dark red-brown crystalline powder [1] [2]. Its molecular formula is C₁₆H₁₈N₄O₄, with a molecular weight of 330.34 g/mol [3] [1].
Disperse Red 19 is characterized by its non-ionic nature and very low water solubility, making it particularly suitable for dyeing hydrophobic synthetic fibers [4]. Beyond its primary use in textiles, it also finds application in advanced material science, such as serving as a red side group in non-linear optical (NLO) polyesters for potential use in optical switching devices [3] [2].
A thorough understanding of the dye's properties is essential for developing effective dyeing protocols and predicting its behavior under different conditions.
Table 1: Fundamental Properties of this compound [3] [1] [2]
| Property | Specification |
|---|---|
| CAS Number | 2734-52-3 |
| Colour Index (CI) | 11130 |
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 330.34 g/mol |
| Physical Form | Dark purple to dark red-brown crystalline powder |
| Melting Point | >300 °C |
| Water Solubility | 234.5 μg/L at 25 °C |
| λmax | 495 nm |
| Solubility (Organic) | Soluble in ethanol, acetone, and benzene |
Table 2: Fastness Properties of this compound (ISO Standards) [1] [2]
| Fastness Type | Rating | Fastness Type | Rating |
|---|---|---|---|
| Light Fastness | 5 | Washing Fastness (Stain) | 5 |
| Ironing Fastness | 4 | Perspiration Fastness (Fading) | 4-5 |
| Washing Fastness (Fading) | 4 | Perspiration Fastness (Stain) | 5 |
Color Reaction under Different Conditions [1] [2]:
The dyeing process for hydrophobic fibers with disperse dyes like Disperse Red 19 is fundamentally a mass transfer process from an aqueous dye bath to the solid fiber polymer, driven by substantivity—the natural attraction between the dye and the fiber [4].
The dye molecules are held within the fiber's polymer system primarily by:
The dyeing mechanism occurs through these simultaneous, established equilibria [4]:
The following diagram illustrates this process and the equipment workflow:
This method is carrier-free and conducted at high temperatures, typically around 130°C, which requires specialized pressure equipment [6] [4] [7].
Table 3: High-Temperature Dyeing Recipe for Polyester [4]
| Component | Concentration | Function |
|---|---|---|
| This compound | x % (owf) | Coloring agent |
| Dispersing Agent | 0.5-1.5 g/L | Ensures stable dye dispersion |
| Acetic Acid | To adjust pH 4.5-5.5 | Provides optimal acidic conditions |
Procedure [4]:
This method utilizes chemical carriers to enable effective dyeing at temperatures of 90-100°C, making it suitable for blends or when HT equipment is unavailable [4] [7].
Procedure [4]:
Note on Carriers: Conventional carriers (e.g., o-phenylphenol, dichlorobenzene) are effective but often toxic and odorous. Recent research focuses on ecological alternatives such as o-vanillin, p-vanillin, and coumarin, which provide effective carrier action without associated health and environmental risks [7].
This is a continuous, dry-heat fixation process ideal for woven fabrics and high-volume production [4].
Procedure [4]:
While the fundamental chemistry is similar, dyeing parameters for acetate and polyamide fibers are typically less strenuous than for polyester.
General Procedure for Acetate and Polyamide [1] [4]:
Disperse Red 19 can be used in creative and small-scale applications without immersion dyeing [6]:
For inkjet printing of textiles, the dispersion stability of the dye is paramount. Key factors for stable Disperse Red 19 inks include [8]:
For forensic analysis or quality control, extracting the dye from the fiber is necessary. Several effective methods exist [9]:
Table 4: Extraction Methods for Disperse Dyes from Polyester Fibers [9]
| Method | Solvent | Temperature & Time | Notes |
|---|---|---|---|
| 1 | Chlorobenzene | Boiling for 5 min | Effective for many dyes |
| 2 | Chlorobenzene | 100°C for 15 min (sealed capillary) | For single-fiber analysis |
| 3 | DMF:ACN (1:1) | 120-130°C for 1-2 min | For single-fiber analysis |
| 5 | Pyridine:Water (4:3) | 100°C for 1 hr | Suitable for HPLC analysis |
This compound is an effective and versatile disperse dye for coloring hydrophobic synthetic fibers like polyester, acetate, and polyamide. Successful application requires careful control of temperature, pH, and time, with the specific method chosen based on available equipment, fiber type, and desired outcome. The ongoing development of ecological carriers and effective wastewater treatment strategies using natural coagulants helps mitigate the environmental impact of dyeing processes, aligning textile coloration with the principles of green chemistry.
The tables below summarize experimental parameters and results for removing disperse dyes using chemical and electrocoagulation methods, which can serve as a reference for troubleshooting.
Table 1: Chemical Coagulation using a Natural Coagulant (Alcea rosea root mucilage) for Disperse Red 60 Removal [1] [2]
| Parameter | Optimal Condition & Performance |
|---|---|
| Target Dye | Disperse Red 60 |
| Coagulant | Alcea rosea root mucilage |
| Optimum pH | 11 |
| Optimal Coagulant Dose | 200 mg/L |
| Initial Dye Concentration | 40 mg/L |
| Mixing Speed (Rapid/Slow) | 250 rpm for 2 min / 60 rpm for 15 min |
| Settling Time | 60 min |
| Temperature | 60 °C |
| Maximum Removal Efficiency | 86% |
Table 2: Electrocoagulation for Disperse Dye Removal [3] [4]
| Parameter | C.I. Disperse Red 343 | A Disperse Red Dye (Unspecified) |
|---|---|---|
| Electrode Material | Aluminum (Al) | Aluminum (Al) |
| Optimum pH | 6.76 | 6 - 9 (Robust range) |
| Optimal Current/Voltage | 0.06 A | - |
| Reaction Time | 12.73 min | - |
| Maximum Removal Efficiency | High (Model R²: 0.9896) | ~95% |
| Key Advantage | - | More robust against pH changes than chemical coagulation |
Here are step-by-step protocols for the methods summarized above.
This protocol is adapted from the study on Disperse Red 60 removal [1] [2].
Workflow Overview:
Materials:
Procedure:
Dye Removal (%) = [(Abs₀ - Abs) / Abs₀] × 100This protocol synthesizes information from studies on similar disperse dyes [3] [4].
Workflow Overview:
Materials:
Procedure:
Q1: Why is my dye removal efficiency low, even when following a published protocol?
Q2: Should I choose chemical coagulation or electrocoagulation for my experiment?
Q3: The literature mostly uses Disperse Red 60 or others. Can I apply these methods to C.I. Disperse Red 19? Yes, the fundamental mechanisms are transferable. Both are disperse dyes with low solubility in water, which makes them good candidates for removal via coagulation [1]. However, you must re-optimize the key parameters (especially pH, coagulant dose, and current density) through a structured design of experiments (DoE), as the different molecular structure of this compound will affect its interaction with the coagulant.
This section provides the detailed methodology for using Alcea rosea root mucilage to remove dyes from synthetic wastewater, as described in the research [1].
The table below summarizes the key parameters and their optimal values for maximum dye removal efficiency as identified in the study [1].
| Parameter | Optimal for Disperse Red 60 | Optimal for Reactive Blue 19 |
|---|---|---|
| pH | 11 | 11 |
| Coagulant Concentration | 200 mg/L | 250 mg/L |
| Initial Dye Concentration | 40 mg/L | 20 mg/L |
| Slow Mixing Speed | 60 rpm | 60 rpm |
| Slow Mixing Time | 15 min | 15 min |
| Settling Time | 60 min | 60 min |
| Temperature | 60°C | 60°C |
| Maximum Removal Efficiency | 86% | 68% |
The following diagram outlines the key stages of the dye removal experiment, from preparation to analysis.
Q1: Why is the removal efficiency for Disperse Red 60 higher than for Reactive Blue 19? The difference is attributed to the dyes' inherent properties. Disperse dyes have lower solubility and result in higher suspending materials in water, making them more readily removable through the coagulation process. Reactive dyes are highly soluble and stable in water, making them more resistant to coagulation [1].
Q2: What is the role of using sodium chloride (NaCl) in the coagulant extraction process? The 0.5 M NaCl solution is used to extract and activate the coagulation components from the root powder. This saline solution helps in dissolving the key mucilage compounds responsible for coagulation [1].
Q3: My dye removal efficiency is lower than expected. What parameters should I check first?
Problem: Poor Floc Formation.
Problem: High Turbidity After Settling.
Problem: Inconsistent Results Between Batches.
Understanding the general behavior of disperse dyes in supercritical CO₂ is the first step in optimizing your process.
| Dye | Temperature (K) | Pressure (MPa) | Solubility (mol/mol) | Note |
|---|---|---|---|---|
| C.I. Disperse Red 60 | 313 - 423 | up to 35 | Measured | Solubility increases with pressure [1] |
| C.I. Disperse Blue 60 | 313 - 423 | up to 35 | Measured | Isotherms are linear on a log(solubility) vs. density plot [1] |
Here are solutions to common challenges researchers face during supercritical fluid dyeing experiments.
FAQ 1: Why is my dye solubility lower than literature values?
FAQ 2: How can I theoretically estimate the solubility for my initial experiments?
FAQ 3: I am getting inconsistent solubility measurements between batches. How can I improve reproducibility?
For a successful experiment, follow this general workflow, which you can adapt for this compound. The diagram below outlines the key stages.
Experimental Workflow for Solubility Measurement
The key steps involve:
Once you have initial data, you can employ more sophisticated modeling techniques.
I hope this technical support guide provides a solid foundation for your experiments with this compound.
The table below summarizes the basic identifying information and properties of this compound gathered from chemical databases [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 2734-52-3 [1] [2] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] |
| Molecular Weight | 330.34 g/mol [1] [2] |
| Physical Form | Dark purple to dark red-brown crystalline powder [2] |
| Melting Point | >300 °C [2] |
| Water Solubility | 234.5 μg/L at 25 °C [2] |
| LogP | 3.05 [1] |
| λmax | 495 nm [2] |
While not specific to Disperse Red 19, the search results provide detailed methodologies for measuring dye solubility in supercritical CO₂ (SC-CO₂). You can adapt this general protocol.
The workflow for a typical flow-through method, as used in recent studies, can be summarized as follows [3] [4]:
Key Experimental Details:
The solubility of a solid in a supercritical fluid is a complex function of temperature and pressure. Here are the general principles that can guide troubleshooting:
To create comprehensive troubleshooting guides and FAQs, obtaining the specific solubility data is crucial. I suggest you:
This table addresses common issues when moving from traditional to solvent-free synthetic routes.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Product Yield | Incomplete reaction due to inefficient mixing or heat transfer in solid-state reaction [1]. | Grind reagents into a fine powder to ensure intimate contact. Use a microwave reactor designed for solvent-free synthesis to provide rapid and uniform heating [1]. |
| Reaction Time Too Long | Inefficient energy transfer with conventional heating [1]. | Implement microwave irradiation, which can reduce reaction times from hours to minutes for disperse dye synthesis [1]. |
| Product Purity Issues | Difficulty in separating desired product from unreacted starting materials or by-products without a solvent [1]. | Incorporate a simple aqueous work-up procedure. Wash the crude solid product with small amounts of cold water or a suitable solvent to remove impurities. |
| Failure to Couple | Incorrect diazonium salt preparation or low stability [2]. | Confirm sodium nitrite and acid concentrations. Maintain the diazonium solution at 0-5°C and use immediately after preparation [2]. |
Q1: What are the key advantages of using solvent-free synthesis for disperse dyes like C.I. Disperse Red 19? The primary advantages are aligned with green chemistry principles. Solvent-free synthesis eliminates the use of hazardous organic solvents, reducing environmental pollution and safety risks. Furthermore, when combined with microwave irradiation, it offers dramatically reduced reaction times (from hours to minutes) and can lead to higher product yields and purity by simplifying the work-up process [1].
Q2: My reaction mixture is not homogeneous. Is this a problem? No, this is typical for solvent-free reactions. The key is to ensure the reagents are in close contact. Thoroughly grinding the solid starting materials into a fine, well-mixed powder is a standard and effective technique to promote a successful reaction in the absence of solvent.
Q3: How can I monitor the reaction progress without a solvent? Thin-layer chromatography (TLC) can still be used. Simply take a small sample of the reaction mixture, dissolve it in a minimal amount of a suitable solvent (e.g., acetone or ethanol), and spot it on the TLC plate as you would for a conventional reaction [2].
Q4: Are there alternative green methods for producing disperse dyes if solvent-free is not feasible? Yes, other innovative approaches focus on the dyeing process itself. These include:
While a specific protocol for Disperse Red 19 was not found, the following workflow generalizes a green, solvent-free approach for synthesizing azo disperse dyes, based on the methods described in the search results. You would need to adapt it using the specific chemical identities for Disperse Red 19.
The diagram below outlines the key stages of this process.
Diazonium Salt Preparation
Solvent-Free Coupling Reaction
Work-up and Purification
Characterization
What is the principle behind microwave-assisted synthesis? Microwave heating is an efficient internal heating process where microwave energy interacts directly with molecules (solvents, reagents, catalysts) in the reaction mixture [1]. This "in-core" heating creates inverted temperature gradients compared to conventional heating, leading to extremely rapid and uniform heating [1]. The ability of a material to convert microwave energy into heat is determined by its loss tangent (tan δ) [1].
What are the key advantages over conventional methods?
The following workflow and detailed steps outline a general method for synthesizing azo disperse dyes like C.I. Disperse Red 19 under microwave irradiation.
Diagram 1: General workflow for synthesizing azo disperse dyes via microwave assistance.
Typical Reaction Vessel and Setup
General Synthesis Procedure
How do I select a solvent for microwave synthesis? The solvent's efficiency in absorbing microwave energy is crucial. Below is a classification of common solvents based on their loss tangent (tan δ) [1].
| Microwave Absorption | Solvent | tan δ (at 2.45 GHz) |
|---|---|---|
| High (tan δ > 0.5) | Ethylene Glycol | 1.350 |
| Ethanol | 0.941 | |
| DMSO | 0.825 | |
| Methanol | 0.659 | |
| Medium (tan δ 0.1 - 0.5) | Acetic Acid | 0.174 |
| DMF | 0.161 | |
| Water | 0.123 | |
| Low (tan δ < 0.1) | Chloroform | 0.091 |
| Ethyl Acetate | 0.059 | |
| Acetone | 0.054 | |
| Toluene | 0.040 | |
| Hexane | 0.020 |
What are typical reaction time and temperature? The table below shows how increased temperature drastically reduces reaction time, following the Arrhenius law [1].
| Reaction Temperature (°C) | Approximate Reaction Time (Conventional Heating) |
|---|---|
| 80 | 8 hours |
| 100 | 2 hours |
| 120 | 30 minutes |
| 140 | 8 minutes |
| 160 | 2 minutes |
For azo disperse dye synthesis, microwave conditions often use 120–140 °C for 2–5 minutes [2]. Always start with lower temperatures and shorter times, then adjust based on results.
The following flowchart can help diagnose and resolve common problems encountered during microwave-assisted synthesis.
Diagram 2: A troubleshooting guide for addressing low reaction yield.
FAQ: Frequently Asked Questions
Q: The reaction mixture does not heat up in the microwave reactor. What could be wrong? A: This is often due to a solvent with a low loss tangent (tan δ). Check the solvent table and consider switching to a medium or high microwave-absorbing solvent. Alternatively, if you must use a low tan δ solvent, you can add a small amount of a strongly absorbing ionic liquid or use a passive heating element (like a SiC chip) placed in the reaction vessel [1].
Q: I am observing decomposition of my product. How can I prevent this? A: Decomposition can occur due to localized overheating. Ensure you are using a dedicated scientific microwave reactor that provides controlled temperature and power, and efficient stirring. Try lowering the power setting and using a longer ramp time to reach the target temperature [1].
Q: My yield is lower than expected. What parameters should I optimize first? A: First, verify the reaction temperature and time. Even small increases in temperature can significantly accelerate the reaction. Then, double-check the stoichiometry of your reagents, especially the diazonium salt, which can be unstable. Finally, ensure your solvent system is appropriate for dissolving both coupling partners.
Here are answers to common challenges when using palladium nanocatalysts for dye degradation.
| Question | Issue & Solution | Key Parameters & Considerations |
|---|
| Low Degradation Efficiency | Issue: Reaction is too slow or incomplete. Solutions: Optimize catalyst dosage, use oxidant assistance (e.g., H₂O₂, persulfate), or ensure sufficient reaction time. | • Catalyst Load: 40-80 μg/μL for bio-PdNC [1]. • Oxidants: H₂O₂ or S₂O₈²⁻ can boost efficiency to >90% [2]. • Dye Concentration: Start with 0.1-0.2 mM [1]. | | Catalyst Recovery & Reusability | Issue: Nanoparticles are difficult to separate and reuse, leading to activity loss. Solution: Use a supported or magnetic nanocatalyst. | • Supports: Chitosan, ZnO, kenaf-cellulose, or magnetic iron oxide enhance stability and allow 5+ reuse cycles [3] [4]. • Leaching: Check for Pd in solution after reaction (e.g., via ICP-MS) to confirm stability [4]. | | Selecting a Support Material | Issue: Unsure which catalyst support to choose. Solution: Select based on application needs: biopolymers for sustainability, magnetic for easy separation, inorganic for stability. | • Biopolymers (Chitosan): Biodegradable, rich in functional groups (-NH₂, -OH) [4]. • Magnetic (Fe₃O₄): Enables easy magnetic separation [4]. • Inorganic (NiO, ZnO): Can enhance photocatalytic activity [2]. |
Below is a general workflow for conducting and analyzing a palladium nanocatalyst degradation experiment, synthesized from multiple research methodologies.
The table below summarizes performance data from recent experiments with similar azo dyes, which can serve as a benchmark for your work.
| Dye | Catalyst | Optimal Catalyst Load | Optimal Dye Concentration | Key Additive | Performance & Efficiency | Reference |
|---|---|---|---|---|---|---|
| Congo Red | Brown Algae PdNC | 40 μg/μL | 0.1 mM | NaBH₄ | 99.25% degradation | [1] |
| Methyl Orange | Brown Algae PdNC | 60 μg/μL | 0.08 mM | NaBH₄ | 99.66% degradation | [1] |
| Congo Red | Pd/NiO NPs | Not Specified | Not Specified | H₂O₂ | 89.7% degradation | [2] |
| Congo Red | Pd/NiO NPs | Not Specified | Not Specified | Persulfate (S₂O₈²⁻) | 94.1% degradation | [2] |
| Nitrate & Congo Red | Chitosan-Tannin Pd | Not Specified | Not Specified | H₂ | 71.11% (nitrate) & 23% (dye) removal in 20/60 min | [5] |
This protocol is adapted from a 2025 study on degrading Congo red using Pd/NiO nanoparticles, which is highly relevant for modern AOPs [2].
Understanding these underlying concepts will help you troubleshoot more effectively.
The following diagram illustrates the general mechanism by which palladium nanocatalysts degrade azo dyes, integrating both reductive and oxidative pathways.
The table below summarizes the fundamental characteristics of this compound that are crucial for experimental design [1] [2].
| Property | Description / Value |
|---|---|
| Chemical Name | 2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol [1] |
| CAS Number | 2734-52-3 [2] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] |
| Molecular Weight | 330.34 g/mol [1] [2] |
| LogP | 3.05 [1] |
| Appearance | Dark purple to dark red-brown crystalline powder [2] |
| Water Solubility | 234.5 μg/L at 25 °C [2] |
| Melting Point | >300 °C [2] |
| λmax | 495 nm [2] |
| Common Applications | Dyeing polyester, acetate fibers; as a non-linear optical (NLO) dye in polymeric systems [2] |
While direct data on DR19 mixtures is scarce, the following compatibility issues are common in disperse dye formulations. Use this guide to diagnose and resolve problems.
| Issue | Possible Causes & Diagnostic Methods | Recommended Solutions & Protocols |
|---|
| Color Inconsistency/Shift | • Dyes with different temperature types combined: E-type (low energy), SE-type (medium), S-type (high energy) dye at different rates [3]. • Diagnostic: Test sublimation fastness of each dye component to classify temperature type [3]. | • Select dyes with the same temperature type for compatibility [3]. • For high fastness needs, use only S-type dyes and dye at higher temperatures (e.g., 135°C) [3]. | | Poor Dispersion Stability | • Insufficient or incompatible dispersant [4]. • Particle size instability at high temperature [5]. • Diagnostic: Measure particle size before/after heating; observe settling in dispersion. | • Use effective anionic dispersants (e.g., naphthalene sulfonic acid-formaldehyde condensates like NNO) [4] [6]. • Optimize dispersant-to-dye ratio (typically 0.5:1 to 3:1) [6]. | | Alkali-Induced Hydrolysis | • High pH (>6) in dye bath causes dye decomposition [3]. • Diagnostic: Compare color yield and shade after dyeing at different pH levels (4-7). | • Maintain dye bath pH within 4-5 for maximum stability [3]. • Use dyes with good alkali resistance for combination [3]. • Pre-test water, fabric, and auxiliaries for alkalinity. | | Thermal Migration | • Dye migrates to fiber surface during high-temperature drying (>140°C) [5]. • Diagnostic: Check for low wash-fastness and surface dye residue. | • Post-scour dyed material and dry at lower temperatures (≤140°C) [5]. • Review processing aids and finishing agents that can exacerbate migration [5]. | | Inconsistent Light Fastness | • Combination includes a dye with low light fastness [3]. • Diagnostic: Test light fastness of individual dyes and the mixture. | • Combine dyes with similar and high light fastness ratings [3]. • Avoid using even small amounts of a low-fastness dye in a mixture [3]. |
The following workflow outlines a method to evaluate the impact of dispersants on dyeing performance, based on a study of disperse dyes in a silicone solvent system [4].
Key Details:
For researchers, understanding the basic chemical and physical characteristics of a dye is the first step in troubleshooting performance issues. The following table consolidates key data for this compound (CAS No. 2734-52-3).
| Property | Description / Value |
|---|---|
| Chemical Name (IUPAC) | 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol [1] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] [3] |
| Molecular Weight | 330.34 g/mol [1] [3] |
| Appearance | Dark purple to dark red-brown crystalline powder [1] [3] |
| Melting Point | >300 °C [3] |
| Water Solubility | 234.5 μg/L at 25 °C [3] |
| Common Solvents | Ethanol, acetone, benzene [1] [3] |
| λmax (Absorption Max) | 495 nm (and a second peak at 285 nm) [4] |
| Primary Applications | Dyeing polyester, acetate, polyamide, and acrylic fibers; incorporated into nonlinear optical (NLO) polymers [1] [3] |
Here are answers to some common technical questions based on the available data.
What are the key spectroscopic properties of Disperse Red 19? An academic study identified its primary absorption and fluorescence characteristics, which are crucial for analytical detection and certain optical applications [4].
How can I analyze Disperse Red 19 content in a solution using HPLC? A reverse-phase HPLC method has been proposed using a Newcrom R1 column.
What are the standard fastness properties of Disperse Red 19? According to ISO standards, the dye demonstrates the following performance ratings (where 5 is the highest/best) [3]:
While the search results do not contain protocols for improving fastness during dyeing, one study provides a detailed methodology for removing Disperse Red 60 (a related dye) from wastewater using a natural coagulant. This can serve as a valuable reference for researchers working on environmental aspects or dye-polymer interactions. The following diagram outlines the experimental workflow.
Diagram 1: Experimental workflow for dye removal using a natural coagulant.
Detailed Methodology:
This protocol is adapted from a study that successfully used Alcea rosea root mucilage as a natural coagulant, achieving up to 86% removal of a disperse dye under optimal conditions [5].
Preparation of Natural Coagulant Extract:
Experimental Jar Test Procedure:
Analysis of Removal Efficiency:
Abs₀ is the initial absorbance and Abs is the absorbance after treatment [5].The search results lack specific information on improving the fastness properties (e.g., wash, light, rub fastness) of this compound on textile substrates. The provided protocol is for wastewater treatment, not for enhancing fabric performance.
The table below summarizes key experimental solubility data for C.I. Disperse Red 19 and other azo disperse dyes across different mediums.
| Dye Name (C.I. Name) | Molecular Formula / Weight (g/mol) | Solubility in Water (25°C) | Solubility in Supercritical CO₂ (mol/mol) | Test Conditions (for SC-CO₂) |
|---|---|---|---|---|
| This compound | C₁₆H₁₈N₄O₄ / 330.34 [1] [2] | 234.5 μg/L [2] | 1.51 – 2.63 × 10⁻⁶ [3] | Pressure: 14-26 MPa; Temperature: 343.15-403.15 K [3] |
| C.I. Disperse Red 73 | Information not provided in search results | Information not available | 1.96 – 19.78 × 10⁻⁶ [3] | Pressure: 14-26 MPa; Temperature: 343.15-403.15 K [3] |
| C.I. Disperse Orange S-RL | Information not provided in search results | Information not available | 1.49 – 2.49 × 10⁻⁶ [3] | Pressure: 14-26 MPa; Temperature: 343.15-403.15 K [3] |
| Sudan I (Azo dye for comparison) | C₁₆H₁₂N₂O / 248.28 [4] | Very low / insoluble [4] | Information not available | Not applicable |
The quantitative data presented relies on specific, validated experimental methods. Here are the detailed protocols for the key solubility measurements cited.
The data for DR19, DR73, and DO S-RL was obtained using a dynamic (flow-type) method [3].
A study comparing the fate of soluble and insoluble azo dyes used a specific setup to investigate their behavior [4].
The differences in solubility and performance can be traced back to the molecular structures of the dyes and the principles of the solvents.
The choice of solvent system is fundamental to the dyeing process and dictates which dye properties are most important.
To illustrate the logical relationship between a dye's molecular structure, its inherent properties, and its performance in different applications, refer to the following diagram:
Figure 1: The relationship between a dye's molecular structure and its application performance, highlighting the divergent solubility requirements for different dyeing technologies.
The table below summarizes the key characteristics and available solubility data for the two dyes.
| Feature | C.I. Disperse Red 19 (DR19) | C.I. Disperse Red 73 (DR73) |
|---|---|---|
| CAS Number | 2734-52-3 [1] | 16889-10-4 [2] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [3] [1] | C₁₈H₁₆N₆O₂ [2] |
| Molecular Weight | 330.34 g/mol [3] [1] | 348.36 g/mol [2] |
| Molecular Structure | Features two hydroxyl groups (-OH) [4] | Features two nitrile groups (-C≡N) [2] |
| General Solubility | Very low water solubility (234.5 µg/L at 25°C) [1] | Very low water solubility [5] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone [1] | Soluble in ethanol, acetone, and benzene [2] |
| Solubility in Supercritical CO₂ | Information not available in search results | Solubility has been measured and correlated in binary and ternary mixtures [6] [7] |
| Key Applications | Non-linear optics, optical switching devices [4] [1] | Textile dyeing (polyester, acetate fibers) [2] |
| Wastewater Treatment | Information not available in search results | Photocatalytic degradation studied with TiO₂/UV [5] |
The following diagram illustrates the general relationship and experimental contexts in which the solubility of these dyes is studied:
For researchers looking to replicate or design experiments, here are summaries of key methodologies from the literature.
This protocol is applicable to dyes like Disperse Red 73 and can be adapted for other disperse dyes [6] [7].
This method details the degradation of Disperse Red 73 and can serve as a template for studying dye removal [5].
For a rigorous, direct comparison of these two dyes, you may need to consider the following:
The table below summarizes the fundamental identifiers and properties of this compound (also known as Disperse Red 19) as reported in the chemical databases [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 2734-52-3 [1] [2] |
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] [3] |
| Molecular Weight | 330.34 g/mol [1] [2] [3] |
| Physical Form | Dark purple to dark red-brown crystalline powder [2] |
| Melting Point | >300 °C [2] |
| Water Solubility | 234.5 µg/L at 25 °C [2] |
| λmax | 495 nm [2] |
| Synonyms | C.I. 11130; 2,2'-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol [2] [3] |
One specific High-Performance Liquid Chromatography (HPLC) method for analyzing this compound was identified. This method can be used for quantification, pharmacokinetics, and isolation of impurities [1].
The diagram below outlines the general workflow for this HPLC analysis:
Experimental Protocol Summary [1]:
The search results indicate that this compound is also studied as a non-linear optical (NLO) dye for potential use in optical switching devices and polymer films [2] [3]. Furthermore, recent research explores sustainable dyeing processes like supercritical CO₂ dyeing, where the diffusion behavior of dyes into fibers is a critical area of study [4].
However, based on the current search, I was unable to find the following information that would be required for a full comparison guide:
To construct a comprehensive guide, you may need to consult specialized scientific journals and databases directly. I suggest searching for articles on platforms like Google Scholar, Scopus, or Web of Science using terms such as "Disperse Red 19 HPLC method validation," "disperse dye analysis comparison," and "textile dye quantification."
The table below summarizes the key identifying information and available data for C.I. Disperse Red 19 (also known as Disperse Red 19). This can serve as a basis for your guide.
| Property | Description |
|---|---|
| CAS Number | 2734-52-3 [1] [2] |
| Molecular Formula | C16H18N4O4 [1] [2] |
| Molecular Weight | 330.34 g/mol [1] [2] |
| Physical Form | Dark purple to dark red-brown crystalline powder [2] |
| Melting Point | >300 °C [2] |
| Water Solubility | 234.5 μg/L at 25 °C [2] |
| UV-Vis λmax | 495 nm [2] |
| Reported HPLC Column | Newcrom R1 (Reverse Phase) [1] |
Although specific protocols for this compound are not available in the search results, you can develop a robust validation study based on established guidelines. The following workflow and parameters are critical for a credible comparison guide.
The table below outlines the core parameters you need to validate, drawing from general HPLC-MS validation principles [3] [4] [5].
| Validation Parameter | Objective | Key Experimental Approach |
|---|---|---|
| Selectivity / Specificity [5] | Confirm method can distinguish analyte from impurities. | Verify resolution of analyte peak; use Mass Spectrometry for identity confirmation [6]. |
| Linearity & Range [5] | Establish response is proportional to analyte concentration. | Prepare and analyze standard solutions at 5+ concentrations; calculate R² from calibration curve [3]. |
| Accuracy [5] | Determine closeness to true value. | Spike known amounts into a blank matrix, analyze recovery (e.g., 80-120%). |
| Precision [5] | Evaluate method repeatability. | Analyze multiple replicates (n≥6) of a single sample; calculate %RSD [3]. |
| Sensitivity (LOD/LOQ) [4] [5] | Determine lowest detectable/quantifiable amount. | LOD = 3.3σ/S, LOQ = 10σ/S (σ: standard error of regression, S: slope of calibration curve) [4]. |
| Robustness [5] | Assess method resilience to small parameter changes. | Deliberately vary parameters like mobile phase pH (±0.2), temperature (±2°C), flow rate (±10%). |
To build a comprehensive and objective guide, consider the following actions:
The tables below summarize key performance metrics from recent studies, comparing supercritical CO₂ dyeing with conventional aqueous dyeing and highlighting the effects of process modifications and material choices.
| Dyeing Method / Material | Key Process Parameter | Dye Uptake / Color Strength (K/S) | Color Fastness (Typical) | Reference |
|---|---|---|---|---|
| Conventional Aqueous Dyeing (PP Fabric) | 120°C, 100:1 liquor ratio [1] | Baseline (for comparison) | Good washing, perspiration, light [1] | [1] |
| Supercritical CO₂ (PP Fabric) | 120°C, 250 bar [1] | Higher than aqueous baseline [1] | Good washing, perspiration, light [1] | [1] |
| PP Nanocomposite (MMT-A) in SC-CO₂ | 120°C, 250 bar [1] | Highest K/S among PP samples [1] | Good washing, perspiration, light [1] | [1] |
| Process Modification | Dye Type / Fiber | Experimental Condition | Performance Improvement | Reference |
|---|---|---|---|---|
| Use of Assist-Dissolving Agents (Nicotinamide) | Less soluble disperse dyes / PET | 130°C, 28 MPa [2] | Dye uptake increased from 20-30% to 60-70% [2] | [2] |
| Modified Process (Heat Retention & Stepwise Pressure Reduction) | Disperse dyes / PET | Varies by dye solubility [3] | Dye uptake increased by 6.0–7.5% vs. standard SC-CO₂ process [3] | [3] |
| Affinity-Based Dye Selection (Disperse Red 167) | Six disperse dyes / PET | Prediction via IOB, chemical potentials, surface free energy [4] | Showed best affinity and dyeability with PET fiber [4] | [4] |
To ensure reproducible and reliable results, specific experimental setups and protocols are used in supercritical CO₂ dyeing research.
This general protocol is common across studies, with specific parameters varied for experimentation [1].
This method physically mixes dyes with assist-dissolving agents to improve solubility in SC-CO₂ [2].
This advanced protocol uses a post-dyeing step to increase final dye uptake [3].
The following diagrams, generated using Graphviz DOT language, illustrate the core experimental workflow and the scientific principle behind the modified dyeing process.
SC-CO₂ Dyeing Workflow illustrates the key steps in a supercritical CO₂ dyeing experiment, including the decision point for employing the advanced stepwise pressure reduction method.
Mechanism of Enhanced Dye Uptake shows how a controlled reduction in pressure after initial dyeing shifts the phase distribution of the dye, forcing more dye molecules into the fiber and enhancing the final dye uptake [3].
Supercritical CO₂ dyeing is a mature technology for PET and shows growing promise for challenging fibers like PP, especially when combined with material science advances. The key to unlocking its full potential lies in integrated approaches that combine optimized dye molecules, tailored process modifications, and engineered fiber substrates.
The table below summarizes the available data for this compound (CAS 2734-52-3) [1] [2].
| Property | Reported Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] [2] |
| Molecular Weight | 330.34 g/mol [1] [2] |
| Physical Form | Dark purple to dark red-brown crystalline powder [2] |
| Water Solubility | 234.5 μg/L at 25 °C [2] |
| LogP | 3.05 [1] |
While specific comparative data for Disperse Red 19 is limited, the search results highlight broader environmental challenges associated with disperse dyes that are relevant for context [3] [4] [5]:
The following diagram illustrates the general environmental pathway and impact of dyes from industrial release to ecosystem effects.
The table below summarizes the key identifiers and properties of this compound (CAS No. 2734-52-3) [1] [2].
| Property | Description |
|---|---|
| CAS Number | 2734-52-3 |
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 330.34 g/mol |
| Physical Form | Dark purple to dark red-brown crystalline powder [1] |
| Melting Point | >300 °C [1] |
| Water Solubility | 234.5 μg/L at 25°C [1] |
| Dye Content | Available in 97% and 95% purity grades [1] |
The table below shows pricing from two suppliers. Note that prices are for different purities and package sizes, making direct comparison difficult [1].
| Supplier | Product Description | Package Size | Price |
|---|---|---|---|
| Sigma-Aldrich | Disperse Red 19 (Dye content 97 %) | 5 g | $88.10 |
| American Custom Chemicals | DISPERSE RED 19 (95.00%) | 5 mg | $497.75 |
For researchers needing to identify or quantify this compound in a mixture, here is a high-performance liquid chromatography (HPLC) method cited in the search results [2].
The following workflow diagram outlines the key steps of this analytical method:
A true cost-effectiveness comparison requires data that is not available in the current search results. Key missing information includes:
To proceed with your comparison, I suggest:
The table below summarizes the key optical and physical properties of C.I. Disperse Red 19 (DR19) for comparison.
| Property | Value for this compound |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄ [1] |
| CAS Registry Number | 2734-52-3 [1] |
| λmax (Absorption Maximum) | 495 nm (in ethanol) [2] [3] |
| Molar Extinction Coefficient (ε) | 23.0 × 10³ M⁻¹ cm⁻¹ (at 495 nm) [2] |
| Fluorescence Peaks | 640 nm (correlates to 495 nm absorption); 324 nm [2] |
| Stokes Shift | 145 nm (for the 495/640 nm pair) [2] |
| Physical Form | Dark purple to dark red-brown crystalline powder [1] |
| Melting Point | >300 °C [1] |
To provide context, here is a general comparison based on the principles of dye chemistry. A direct, data-to-data comparison with another specific disperse red dye was not available in the search results.
| Aspect | This compound (DR19) | Generic Disperse Dye (for context) |
|---|---|---|
| Chromophore | Azo group (-N=N-) [1] [4] | Typically Azo or Anthraquinone [4] [5] |
| Auxochromes | Two hydroxyl groups (-OH) [1] [3] | Common: -NH₂, -OH, substituted -N- [4] [5] |
| Key Optical Application | Non-linear optics (NLO) [1] [3] | Primarily for textile dyeing [4] |
| Optical Behavior | Strong fluorescence with large Stokes shift [2] | Generally low or no fluorescence for textile applications. |
The detailed optical data for DR19 comes from a specific experimental protocol, which is outlined below for reproducibility.
The following diagram illustrates the logical relationship between a dye's molecular structure and its resulting optical properties, which underpins the comparison above.
Irritant